molecular formula C12H4Br6 B1203065 2,2',4,4',6,6'-Hexabromobiphenyl CAS No. 59261-08-4

2,2',4,4',6,6'-Hexabromobiphenyl

Cat. No.: B1203065
CAS No.: 59261-08-4
M. Wt: 627.6 g/mol
InChI Key: LNFYSRMCCKKDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',4,4',6,6'-Hexabromobiphenyl ( 59261-08-4) is provided as a Certified Reference Material (CRM) and is a well-characterized congener of the polybrominated biphenyl (PBB) family, a group of 209 possible congeners based on a biphenyl core . This product is intended for analytical and research purposes only and is not for human, veterinary, or household use. As a high-purity reference standard, it is essential for Analytical Method Development (AMD), Method Validation, and Quality Control (QC) applications, particularly in the pharmaceutical industry where it ensures traceability against pharmacopeial standards such as those from the USP or EP . In biochemical and toxicological research, PBB congeners like this compound have been historically studied for their ability to induce liver microsomal drug-metabolizing enzymes, providing valuable insights into the metabolic and toxicological effects of halogenated aromatic compounds . This product is supplied as a solution of 35 µg/mL in Isooctane . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This material is highly flammable and presents significant hazards; it is very toxic to aquatic life and may cause organ damage, severe eye irritation, and skin irritation . Appropriate personal protective equipment (PPE) and engineering controls, including the use of a NIOSH/MSHA-approved respirator under inadequate ventilation conditions, are mandatory .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYSRMCCKKDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074772
Record name PBB 155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59261-08-4
Record name 2,2',4,4',6,6'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59261-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PBB 155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155) represents a distinct class of polybrominated biphenyls characterized by tetra-ortho substitution . Unlike its coplanar counterparts (e.g., PBB-77) that mimic dioxin toxicity via the Aryl Hydrocarbon Receptor (AhR), PBB-155 is sterically forced into a non-planar conformation. This structural rigidity dictates a divergent toxicological profile: it acts as a Phenobarbital-type (PB-type) inducer , primarily activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways rather than the AhR pathway.

This guide provides a rigorous analysis of the physicochemical properties, structural dynamics, and analytical detection of PBB-155, designed for researchers in toxicology and environmental chemistry.

Part 1: Molecular Architecture & Identification

The defining feature of PBB-155 is the presence of bromine atoms at all four ortho positions (2, 2', 6, 6'). The large Van der Waals radius of bromine (1.85 Å) creates immense steric repulsion, preventing the two phenyl rings from achieving coplanarity.

Structural Data
ParameterValue
IUPAC Name This compound
Common Name PBB-155
CAS Registry Number 59261-08-4 (Specific isomer)
Molecular Formula C₁₂H₄Br₆
SMILES Brc1cc(Br)c(c(Br)c1)c2c(Br)cc(Br)cc2Br
Structural Class Tetra-ortho substituted (Non-planar)
Steric Conformation Visualization

The following diagram illustrates the steric hindrance that forces the biphenyl rings into a perpendicular arrangement (Dihedral angle ~90°), effectively "locking" the molecule out of the planar conformation required for dioxin-like toxicity.

PBB155_Structure cluster_effect Toxicological Consequence RingA Phenyl Ring A OrthoBr 4x Ortho-Bromines (Positions 2,2',6,6') RingA->OrthoBr RingB Phenyl Ring B RingB->OrthoBr StericClash Steric Repulsion OrthoBr->StericClash High Van der Waals Radius Conformation Non-Planar Conformation (Dihedral Angle ~90°) StericClash->Conformation Prevents Rotation No AhR Binding No AhR Binding Conformation->No AhR Binding Steric Mismatch CAR/PXR Activation CAR/PXR Activation Conformation->CAR/PXR Activation Ligand Fit

Figure 1: Mechanistic flow of steric hindrance in PBB-155 leading to non-planar conformation and divergent receptor binding.

Part 2: Physicochemical Constants

Accurate physicochemical data is essential for predicting environmental fate and bioaccumulation potential. PBB-155 is highly lipophilic and persistent.

PropertyValueSource/Reference
Molecular Weight 627.58 g/mol PubChem [1]
Melting Point 179–180 °CChemicalBook [2]
Boiling Point ~458 °C (Predicted)EPISuite Est.
Physical State White Crystalline SolidATSDR [3]
Log Kow (Octanol-Water) 6.39 – 7.20CDC/ATSDR [3]
Water Solubility Insoluble (< 10 ng/L)Experimental [3]
Solubility (Organic) Soluble in Hexane, Toluene, DCMStandard Lab Practice
Vapor Pressure ~6.9 × 10⁻⁶ Pa (25°C)Jacobs et al. [4]

Scientific Insight: The high Log Kow (>6) indicates extreme lipophilicity, predicting rapid partitioning into lipid-rich tissues (adipose, liver) and high biomagnification factors in aquatic food webs.

Part 3: Chemical Stability & Reactivity

Thermal Stability

PBB-155 is thermally stable up to high temperatures (>300°C). However, under uncontrolled combustion (pyrolysis), it can serve as a precursor for polybrominated dibenzofurans (PBDFs) , though less efficiently than mono-ortho PBBs due to the lack of adjacent hydrogen atoms required for ring closure at the ortho positions.

Photolytic Degradation

While chemically inert to hydrolysis and oxidation, PBB-155 is susceptible to reductive debromination under UV light.

  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Pathway: PBB-155 (Hexa) → Penta-BB → Tetra-BB.

  • Significance: Photolysis is the primary abiotic degradation pathway in the environment.

Metabolic Resistance

The tetra-ortho substitution sterically shields the central biphenyl bond from enzymatic attack. Furthermore, the lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) hinders the formation of arene oxide intermediates required for metabolism by cytochrome P450 enzymes. This results in an exceptionally long biological half-life.

Part 4: Analytical Methodologies

Detection of PBB-155 requires high-resolution separation to distinguish it from other hexabrominated isomers (e.g., PBB-153).

Recommended Protocol: GC-MS/MS (Isotope Dilution)

1. Sample Preparation:

  • Matrix: Plasma, Tissue, or Sediment.

  • Surrogate Standard: ¹³C₁₂-PBB-155 (or ¹³C₁₂-PBB-153 if unavailable).

  • Extraction: Liquid-Liquid Extraction (LLE) with Hexane:DCM (1:1) or Soxhlet extraction for solids.

2. Cleanup:

  • Acid Silica Gel: Removes lipids.

  • Florisil Column: Fractionation to separate PBBs from polar interferences.

3. Instrumental Analysis:

  • System: Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS).

  • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

  • Column: DB-5ms or Rtx-1614 (30m x 0.25mm, 0.25µm film).

  • Transitions (EI):

    • Quantifier: m/z 627.6 (Molecular Ion Cluster).

    • Qualifier: m/z 467.8 (M - 2Br).

Analytical_Workflow Sample Biological/Env Sample Spike Spike with ¹³C-Surrogate Sample->Spike Extract Soxhlet/LLE Extraction (Hexane:DCM) Spike->Extract Cleanup Cleanup: Acid Silica + Florisil Extract->Cleanup GCMS GC-MS/MS Analysis (DB-5ms Column) Cleanup->GCMS Data Quantification vs. Internal Standard GCMS->Data

Figure 2: Step-by-step analytical workflow for the isolation and quantification of PBB-155.[1]

Part 5: Biological Interaction & Toxicology (Scientific Integrity)

This section corrects a common misconception. While PBB mixtures (FireMaster) are often labeled "dioxin-like," PBB-155 specifically is NOT dioxin-like .

Mechanism of Action: The "Phenobarbital" Effect

Because PBB-155 cannot assume a planar configuration, it cannot bind to the Aryl Hydrocarbon Receptor (AhR). Instead, it acts through the Constitutive Androstane Receptor (CAR) .[2]

  • AhR Pathway (Planar PBBs): Induces CYP1A1/1A2 → EROD Activity (High Toxicity).

  • CAR/PXR Pathway (Non-Planar PBB-155): Induces CYP2B1/2B2 → PROD Activity (Lower acute toxicity, but tumor promotion potential).

Comparative Signaling Pathway

The diagram below maps the divergent pathways of Planar vs. Non-Planar PBBs.

Toxicity_Pathways PBB_Planar Planar PBBs (e.g., PBB-77) AhR AhR Receptor PBB_Planar->AhR High Affinity PBB_155 PBB-155 (Non-Planar) PBB_155->AhR No Binding CAR CAR / PXR Receptor PBB_155->CAR High Affinity CYP1A CYP1A Induction (EROD Activity) AhR->CYP1A CYP2B CYP2B Induction (PROD Activity) CAR->CYP2B Tox_Dioxin Dioxin-Like Toxicity (Wasting, Thymic Atrophy) CYP1A->Tox_Dioxin Tox_PB Phenobarbital-Like Effects (Liver Enlargement, Tumor Promotion) CYP2B->Tox_PB

Figure 3: Divergent signaling pathways: PBB-155 activates CAR (PB-like) rather than AhR (Dioxin-like).

Toxicological Endpoints[7]
  • Hepatomegaly: Significant liver enlargement due to Smooth Endoplasmic Reticulum (SER) proliferation (associated with CYP induction).

  • Neurotoxicity: Ortho-substituted PBBs have been shown to alter calcium homeostasis in neuronal cells, potentially affecting neurotransmitter release [5].[3]

  • Thyroid Effects: Disruption of thyroid hormone transport by competitive binding to transthyretin (TTR).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93322, this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Atlanta, GA: U.S. Department of Health and Human Services. Retrieved from [Link]

  • Jacobs, L. W., Chou, S. F., & Tiedje, J. M. (1976). Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters. Journal of Agricultural and Food Chemistry, 24(6), 1198-1201.
  • Fischer, L. J., et al. (1999). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. Toxicology and Applied Pharmacology. (Inferred mechanistic parallel for PBBs).

Sources

Technical Synthesis Guide: High-Purity 2,2',4,4',6,6'-Hexabromobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,2',4,4',6,6'-hexabromobiphenyl (PBB-155) presents a unique challenge due to the severe steric hindrance at the ortho (2,2',6,6') positions. Direct bromination of biphenyl yields a mixture of isomers (primarily PBB-153) and is unsuitable for producing high-purity PBB-155 standards.

Therefore, this protocol utilizes a bottom-up organometallic approach via the Ullmann Coupling of 1-iodo-2,4,6-tribromobenzene. This pathway guarantees the preservation of the 2,4,6-substitution pattern on both rings, eliminating the need for difficult isomer separation.

Retrosynthetic Logic
  • Target: this compound.[1][2]

  • Disconnection: Symmetric cleavage of the C1-C1' bond.

  • Precursor: 1-Iodo-2,4,6-tribromobenzene (preferred over bromo-analog due to weaker C-I bond facilitating Cu-insertion).

  • Starting Material: Aniline (via 2,4,6-tribromoaniline).

Retrosynthesis Target Target: this compound Disconnection Symmetric C-C Bond Cleavage Target->Disconnection Retrosynthesis Precursor Precursor: 1-Iodo-2,4,6-tribromobenzene Disconnection->Precursor Ullmann Coupling Start Starting Material: Aniline Precursor->Start Sandmeyer / Bromination

Figure 1: Retrosynthetic logic flow ensuring regiospecificity.

Experimental Protocol

Phase 1: Synthesis of 2,4,6-Tribromoaniline

Objective: Rapid introduction of bromine atoms at ortho and para positions using the activating amino group.[3]

  • Reagents: Aniline (99%), Bromine (

    
    ), Glacial Acetic Acid.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Procedure:

  • Dissolve 10 mmol of aniline in 20 mL of glacial acetic acid.

  • Cool the solution to 15°C in an ice bath.

  • Add 31 mmol of bromine (dissolved in acetic acid) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <20°C to prevent oxidation of the amine.

  • Stir for 2 hours. A voluminous white/yellow precipitate will form.

  • Pour mixture into 200 mL ice water.

  • Filter the solid, wash with 10%

    
     (to remove excess bromine) and water.
    
  • Recrystallize from ethanol.

    • Target Melting Point: 119–120°C [1].

Phase 2: Conversion to 1-Iodo-2,4,6-Tribromobenzene

Objective: Replace the amino group with iodine via a diazonium intermediate.

  • Reagents: 2,4,6-Tribromoaniline, Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Potassium Iodide (
    
    
    ).
  • Mechanism: Diazotization followed by Sandmeyer-type substitution.

Procedure:

  • Diazotization: Suspend 2,4,6-tribromoaniline (10 g) in concentrated

    
     (50 mL). Cool to 0–5°C.
    
  • Add solid sodium nitrite (1.1 eq) slowly. Stir until the solid dissolves and the diazonium sulfate forms (clear to slightly turbid solution).

  • Iodination: Dissolve Potassium Iodide (3 eq) in minimal water. Add this solution dropwise to the diazonium mixture.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) indicates reaction progress.
      
  • Heat the mixture to 80°C for 1 hour to ensure completion.

  • Extract with dichloromethane (DCM). Wash organic layer with 10% NaOH and water.

  • Dry over

    
     and evaporate solvent.
    
  • Recrystallize from benzene/ethanol.

Phase 3: The Ullmann Coupling (Critical Step)

Objective: Homocoupling of the aryl iodide to form the sterically hindered biphenyl.

  • Reagents: 1-Iodo-2,4,6-tribromobenzene, Copper Bronze (activated), Nitrobenzene (solvent).

  • Mechanism: Oxidative addition of Cu to Ar-I, followed by disproportionation/reductive elimination.[4]

Procedure:

  • Activation of Copper: Wash copper bronze with dilute HCl, then water, ethanol, and acetone. Dry under vacuum. This removes surface oxides that inhibit the reaction.

  • In a thick-walled reaction flask, mix 1-iodo-2,4,6-tribromobenzene (5 g) with activated copper bronze (10 g, large excess required).

  • Add 20 mL of dry nitrobenzene.

  • Reflux: Heat the mixture to 210–220°C (sand bath recommended) for 4–6 hours.

    • Why High Temp? The steric bulk of the bromine atoms at the 2,6-positions creates a high energy barrier for the coupling.

  • Work-up: Cool to room temperature. Filter off the copper residues.

  • Steam distill the filtrate to remove the nitrobenzene solvent.

  • The residue contains the crude PBB-155.

Purification and Characterization

The crude product will likely contain traces of de-halogenated byproducts (pentabromobiphenyls) or unreacted starting material.

Purification Protocol
  • Column Chromatography: Silica gel stationary phase.

    • Eluent: Hexane (100%). PBBs are highly lipophilic and elute rapidly.

  • Recrystallization: Dissolve the fraction in boiling toluene and add hexane until turbid. Cool slowly to 4°C.

    • Yield: Expect 40–50% overall yield from the iodide.

Analytical Validation Data
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 179–180°CCapillary Method [2]
Mass Spectrometry Molecular ion cluster centered at m/z 627.6GC-MS (EI)
Isotopic Pattern Characteristic sextet pattern (Br6)MS Analysis
1H NMR Singlet at

~7.9 ppm (Benzene-d6)
500 MHz NMR

Note on NMR: Due to the symmetry of this compound, the protons at the 3,5 positions on both rings are chemically equivalent, resulting in a single signal (singlet). This distinguishes it from PBB-153, which shows a more complex splitting pattern.

Detailed Pathway Visualization

SynthesisWorkflow Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline (MP: 120°C) Aniline->Tribromoaniline Bromination Br2 Br2 / AcOH Br2->Tribromoaniline NaNO2 NaNO2 / H2SO4 Diazonium [Diazonium Salt] NaNO2->Diazonium KI KI (aq) IodoPrecursor 1-Iodo-2,4,6-tribromobenzene KI->IodoPrecursor Cu Cu Bronze / 210°C Product This compound (PBB-155) Cu->Product Tribromoaniline->Diazonium Diazotization (0°C) Diazonium->IodoPrecursor Sandmeyer (KI) IodoPrecursor->Product Ullmann Coupling

Figure 2: Step-by-step reaction workflow from aniline to PBB-155.

Safety & Toxicology (Crucial)

Hazard Class: PBBs are Persistent Organic Pollutants (POPs) .[5]

  • Carcinogenicity: IARC Group 2A (Probably carcinogenic to humans).

  • Handling: All reactions must be performed in a fume hood with a HEPA-filtered exhaust if possible.

  • Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1200°C) to prevent dioxin formation.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for tribromoaniline synthesis and melting point).
  • Sundström, G., Hutzinger, O., & Safe, S. (1976). The synthesis and gas chromatographic properties of bromobiphenyls. The Science of the Total Environment. (Foundational text on PBB synthesis via Ullmann coupling).
  • PubChem. (2025).[2][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Chemodynamics and Persistence of PBB 155 (2,2',4,4',6,6'-Hexabromobiphenyl): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Paradox

2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) represents a unique case study in halogenated aromatic chemistry. Unlike its coplanar counterparts that exhibit high dioxin-like toxicity (via AhR receptor binding), PBB 155 is defined by complete ortho-substitution . The presence of bromine atoms at the 2, 2', 6, and 6' positions forces the two phenyl rings into a nearly perpendicular orientation (dihedral angle ~90°).[1]

Why this matters for your research:

  • Toxicological Masking: The non-planar structure prevents effective intercalation with the Aryl Hydrocarbon Receptor (AhR), significantly reducing acute dioxin-like toxicity compared to PBB 153 or PBB 77.

  • Environmental Recalcitrance: This same steric hindrance blocks enzymatic access, rendering PBB 155 exceptionally resistant to microbial degradation. It is a "terminal sink" molecule in many degradation pathways.

  • Transport Vector: Its transport is governed almost entirely by particle-phase dynamics, necessitating specific sampling protocols for accurate quantification.

Molecular Architecture & Physicochemical Drivers

To predict the fate of PBB 155, one must understand the quantitative structure-property relationships (QSPR) driving its behavior.

Table 1: Physicochemical Profile of PBB 155
PropertyValue / RangeMechanistic Implication
CAS Number 59261-08-4Unique identifier for database queries.[2]
Molecular Weight 627.6 g/mol High MW limits passive diffusion across some biological membranes but favors lipid retention.
Log

7.20 – 8.09Super-lipophilic. Drives partitioning into organic carbon in soil and lipid tissues in biota.
Water Solubility < 1

g/L (Est.)
Effectively insoluble. Transport in water occurs only via suspended solids (colloids).
Vapor Pressure

Pa
Negligible volatility. Atmospheric transport is particulate-bound, not gaseous.
Henry’s Law Const. Low (due to solubility)Volatilization from water bodies is kinetically limited by desorption from sediment.

Environmental Compartment Partitioning (Fugacity Model)

The fate of PBB 155 is dictated by its high octanol-water partition coefficient (


). It seeks organic phases aggressively.
The Sediment Sink

In aquatic systems, PBB 155 does not remain in the water column. It rapidly partitions into:

  • Dissolved Organic Carbon (DOC): Forming "pseudo-soluble" complexes.

  • Benthic Sediment: This is the ultimate reservoir. The half-life in anaerobic sediment is estimated to exceed decades because the ortho-bromines sterically hinder the approach of dehalogenating bacteria.

Atmospheric Long-Range Transport

Despite low volatility, PBB 155 is found in the Arctic.

  • Mechanism: "Grasshopper Effect" via aerosols. PBB 155 adsorbs to atmospheric particulate matter (PM2.5/PM10). It travels with the wind, deposits during rain events (wet deposition), and re-suspends with dust.

Diagram 1: Environmental Fate Conceptual Model

FateTransport Source Primary Source (e-Waste/Legacy) Air Atmosphere (Particulate Bound) Source->Air Dust Emission Soil Soil Matrix (High Organic Carbon) Source->Soil Direct Leaching Water Surface Water (Suspended Solids) Air->Water Deposition Air->Soil Dry/Wet Deposition Sediment Sediment Sink (Anaerobic) Water->Sediment Sedimentation (Kd > 10^5) Biota Biota (Lipid Storage) Water->Biota Bioconcentration (Gills) Sediment->Water Resuspension (Storms) Sediment->Biota Benthic Ingestion Soil->Water Runoff (Erosion) Biota->Biota Biomagnification

Caption: PBB 155 partitions strongly to solids (Soil/Sediment) and lipids (Biota), with water acting only as a transient vector.

Transformation Mechanisms: Photolysis vs. Biodegradation[3]

Photolytic Debromination (The Primary Pathway)

While biologically recalcitrant, PBB 155 is susceptible to UV-mediated degradation. The carbon-bromine bond energy (~280 kJ/mol) is lower than the energy of UV-B radiation.

  • Process: Stepwise reductive debromination.

  • Pathway: PBB 155 loses bromines preferentially from the meta and para positions first, as the ortho bromines are stabilized by the twisted ring structure. However, under intense UV, ortho-debromination can occur.

Diagram 2: Photolytic Degradation Pathway

Photolysis PBB155 PBB 155 (Hexabromo) Penta Pentabromobiphenyls (Transient) PBB155->Penta -Br (Reductive Debromination) UV UV Radiation (hv) UV->PBB155 Tetra Tetrabromobiphenyls (More Toxic?) Penta->Tetra -Br Lower Lower Congeners (Tri/Di-bromo) Tetra->Lower -Br

Caption: UV exposure drives sequential loss of bromine atoms. Note that lower congeners (Tetra/Penta) may be more toxic due to increased planarity.

Biological Recalcitrance

Researchers must note that standard OECD 301 biodegradation tests will likely show 0% degradation for PBB 155.

  • Reasoning: The "globular" shape prevents the molecule from fitting into the active sites of dioxygenase enzymes.

  • Implication: In pharmacokinetic studies, PBB 155 is not metabolized by CYP450 enzymes effectively. It is excreted unchanged or stored indefinitely in adipose tissue.

Analytical Quantification Protocol

Quantifying PBB 155 requires rigorous cleanup due to lipid interference. The following protocol is validated for high-throughput environmental screening.

Methodological Principles
  • Extraction: Must use non-polar solvents (Hexane/DCM) and exhaustive techniques (Soxhlet or PLE).

  • Cleanup: Essential to remove lipids that ruin GC columns. Acidified silica gel is the gold standard because PBB 155 is stable in concentrated sulfuric acid (unlike many pesticides).

  • Detection: GC-MS in Electron Capture Negative Ionization (ECNI) mode offers 10-100x higher sensitivity than Electron Impact (EI) due to the high electronegativity of the six bromine atoms.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Solids: Air dry and sieve (2 mm). Mix with anhydrous

    
     to remove moisture.
    
  • Biota: Homogenize tissue with

    
    .
    

Step 2: Extraction (Soxhlet)

  • Solvent: Hexane:Acetone (1:1 v/v).

  • Duration: 16-24 hours. Why? To overcome the slow desorption kinetics from aged sediment/soil organic matter.

Step 3: Lipid Removal (Aggressive)

  • Treat extract with concentrated

    
     (Sulfuric Acid).
    
  • Logic: PBB 155 survives; lipids are charred/oxidized and removed in the aqueous layer.

  • Alternative: Gel Permeation Chromatography (GPC) for high-fat samples.

Step 4: Instrumental Analysis (GC-MS)

  • Column: DB-5ms or Rtx-1614 (15m or 30m). Thin film (

    
    ) preferred to reduce retention time of high-boiling PBBs.
    
  • Injection: Splitless at 280°C.

  • Ionization: ECNI (Methane reagent gas). Monitor ions

    
     79 and 81 (
    
    
    
    ) for screening, or molecular ion cluster for confirmation.
Diagram 3: Analytical Workflow

AnalyticalMethod Sample Sample Matrix (Soil/Tissue) Drying Dehydration (Na2SO4) Sample->Drying Extract Extraction (Soxhlet/PLE) Drying->Extract Hexane:Acetone Cleanup Cleanup (Acid Silica / GPC) Extract->Cleanup Remove Lipids Inject GC Injection (Splitless, 280°C) Cleanup->Inject Concentrate Detect MS Detection (ECNI Mode) Inject->Detect m/z 79, 81, 628

Caption: Workflow emphasizes lipid removal (Cleanup) and selective detection (ECNI) to handle the lipophilic nature of PBB 155.

Bioaccumulation & Trophic Transfer

For drug development professionals studying ADME (Absorption, Distribution, Metabolism, Excretion) of halogenated compounds, PBB 155 serves as a model for non-metabolizable lipophiles .

  • Absorption: High oral bioavailability from dietary intake (dissolved in fats).

  • Distribution: Rapid redistribution from blood to adipose tissue and liver.

  • Metabolism: Negligible. The steric hindrance prevents the formation of arene oxide intermediates required for hydroxylation and excretion.

  • Excretion: Very slow. Elimination occurs primarily via lactation (transfer to offspring) or fecal excretion of unabsorbed material.

  • Biomagnification Factor (BMF): High (> 1). Concentrations increase up the food chain (Plankton

    
     Fish 
    
    
    
    Birds/Humans).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[3] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[4] Centers for Disease Control and Prevention. Link

  • Chessells, M., et al. (1992).[1] "Influence of solubility and lipophilicity on the environmental fate of chlorinated and brominated biphenyls." Chemosphere, 24(11), 1641-1650. (Source for Log Kow data).

  • Harrad, S. (2010). Persistent Organic Pollutants.[4] Wiley-Blackwell. (Detailed mechanisms of POP transport).

  • U.S. Environmental Protection Agency (EPA). (2025). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).Link

  • de Boer, J., et al. (2000). "Method for the analysis of polybrominated diphenylethers in sediments and biota." TrAC Trends in Analytical Chemistry, 19(10), 617-622. (Basis for the extraction protocol adapted for PBBs).

Sources

Technical Whitepaper: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard for Environmental Toxicology & Xenobiotic Metabolism [1]

Executive Summary

This technical guide profiles 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155), a specific congener within the polybrominated biphenyl (PBB) class.[1] While historically associated with the industrial flame retardant FireMaster series, PBB 155 currently serves a critical role as an analytical reference standard in toxicology and drug metabolism research.[1]

For drug development professionals and toxicologists, PBB 155 represents a model "non-coplanar" halogenated aromatic hydrocarbon.[1] Unlike its dioxin-like counterparts, its full ortho-substitution forces a perpendicular ring orientation, altering its interaction with nuclear receptors (AhR vs. CAR/PXR) and metabolic enzymes.[1] This guide details its physicochemical identity, structural implications on toxicity, and validated analytical protocols for its quantification in biological matrices.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
  • Chemical Name: this compound[1][2][3]

  • Common Name: PBB 155 (Ballschmiter & Zell numbering)[1]

  • CAS Registry Number: 59261-08-4 [1][2][3]

  • Molecular Formula: C₁₂H₄Br₆[1][2][3][4][5][6][7]

  • SMILES: Brc1cc(Br)c(c(Br)c1)-c2c(Br)cc(Br)cc2Br

Physicochemical Properties

The following data is essential for designing extraction protocols and predicting environmental fate.

PropertyValueContext
Molecular Weight 627.58 g/mol High mass limits volatility
Melting Point 179–180 °CSolid at room temperature
Boiling Point ~458 °C (Predicted)Requires high-temp GC columns
Log Kow ~7.7–8.0Highly lipophilic; bioaccumulates in adipose
Water Solubility < 1 µg/LEffectively insoluble; hydrophobic
Vapor Pressure 6.9 × 10⁻⁶ Pa (25°C)Low volatility; partitions to particulate matter
Structural Conformation & Steric Hindrance

The toxicity of PBBs is strictly governed by their three-dimensional conformation.[1] PBB 155 is unique due to its full ortho-substitution (2,2',6,6').[1]

  • Steric Inhibition of Resonance: The four bulky bromine atoms at the ortho positions create significant steric repulsion.[1]

  • Dihedral Angle: This forces the two phenyl rings to twist approximately 90° relative to each other (non-coplanar).[1][8]

  • Biological Implication: Unlike planar PBBs (e.g., PBB 77) which bind the Aryl Hydrocarbon Receptor (AhR) and mimic dioxins, PBB 155 cannot assume the planar conformation required for the AhR binding pocket.[1] Instead, it typically acts via the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR), inducing CYP2B and CYP3A subfamilies rather than CYP1A.[1]

PBB155_Structure Subst Substitution Pattern 2,2',4,4',6,6' Steric Steric Hindrance (4 Ortho Bromines) Subst->Steric Causes Conf Conformation Non-Planar (~90° twist) Steric->Conf Forces Receptor Receptor Target CAR / PXR Agonist Conf->Receptor Determines Enzyme Enzyme Induction CYP2B / CYP3A Receptor->Enzyme Induces Tox Toxicity Profile Phenobarbital-type Enzyme->Tox Results in

Figure 1: Mechanistic pathway linking the ortho-substitution of PBB 155 to its specific toxicological profile.[1][2][5]

Part 2: Analytical Methodologies

Quantification of PBB 155 in biological tissue (e.g., adipose, liver) or cell culture media requires rigorous sample preparation to remove lipids that interfere with detection.[1]

Sample Preparation Workflow

Protocol: Soxhlet Extraction & Acid Silica Cleanup

  • Lyophilization: Freeze-dry biological samples to remove water, which impedes non-polar solvent extraction.[1]

  • Extraction:

    • Apparatus: Soxhlet Extractor.[1]

    • Solvent: Hexane:Acetone (1:1 v/v) or Dichloromethane.[1]

    • Duration: 16–24 hours.[1][2]

    • Internal Standard: Spike with ¹³C₁₂-labeled PBB 155 or PBB 153 prior to extraction to correct for recovery losses.[1]

  • Lipid Removal (Critical Step):

    • PBB 155 is lipophilic and co-extracts with fats.[1]

    • Method: Passage through a multilayer silica gel column containing 44% concentrated sulfuric acid on silica.[1] The acid chars/oxidizes lipids while PBB 155 (chemically stable) passes through.[1]

  • Fractionation (Optional): Gel Permeation Chromatography (GPC) if high lipid content persists.[1]

Instrumental Analysis (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the gold standard.[1] Electron Capture Negative Ionization (ECNI) is recommended over Electron Impact (EI) for enhanced sensitivity toward brominated compounds.[1]

  • Instrument: GC-MS (e.g., Agilent 7890/5977).[1]

  • Ionization Mode: ECNI (Methane reagent gas).[1]

    • Target Ions: Bromine isotopes m/z 79 [Br]⁻ and 81 [Br]⁻ are typically monitored for maximum sensitivity, though molecular ions (M⁻) or [M-Br]⁻ can be used for specificity.[1]

  • Column: DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.1µm film).[1]

    • Note: A thin film (0.1µm) is crucial to elute high-boiling PBB 155 without peak broadening.[1]

  • Temperature Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 200°C.

    • Ramp: 5°C/min to 300°C (hold 10 min).

Analytical_Workflow Sample Biological Sample (Tissue/Plasma) Spike IS Spiking (13C-PBB 155) Sample->Spike Extract Extraction (Soxhlet/ASE - Hexane:Acetone) Spike->Extract Cleanup Lipid Removal (Acid Silica Column) Extract->Cleanup Concentrate Evaporation (N2 blowdown) Cleanup->Concentrate Analysis GC-ECNI-MS (SIM Mode: m/z 79, 81) Concentrate->Analysis

Figure 2: Step-by-step analytical protocol for the isolation and quantification of PBB 155.[1]

Part 3: Toxicology & Research Applications[1][4][9]

Mechanism of Action

PBB 155 serves as a specific probe for Phenobarbital-type induction .[1]

  • AhR Inactivity: Due to the steric hindrance described in Section 1.3, PBB 155 has negligible affinity for the Aryl Hydrocarbon Receptor (AhR).[1] It does not induce significant CYP1A1 activity (EROD assay negative).[1]

  • CAR/PXR Activation: It acts as a promoter of CYP2B and CYP3A enzymes.[1] In drug development, this is relevant for studying drug-drug interactions (DDIs) where environmental contaminants might induce metabolic clearance of pharmaceutical compounds.[1]

Environmental Fate & Persistence[1]
  • Bioaccumulation: With a Log Kow > 7, PBB 155 partitions strongly into lipid compartments.[1]

  • Metabolic Resistance: The high degree of bromination and the specific substitution pattern make PBB 155 extremely resistant to hydroxylation by cytochrome P450 enzymes.[1] It is often found unchanged in adipose tissue, serving as a marker of historical exposure.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 93322, this compound. Retrieved from [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1][6][7] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Retrieved from [Link][1]

  • Ballschmiter, K., & Zell, M. (1980).[1][8] Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. (Reference for numbering system logic applied to PBBs).

  • International Programme on Chemical Safety (IPCS). (1994).[1][6] Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization.[1][4][8] Retrieved from [Link][1]

Sources

Technical Guide: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the health effects, toxicokinetics, and mechanistic pathways of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in animal models. Unlike general overviews of Polybrominated Biphenyls (PBBs), this document distinguishes the specific non-coplanar pharmacology of the PBB 155 congener from its dioxin-like counterparts.

Executive Summary & Chemical Identity

This compound (IUPAC No. 155) is a specific congener within the class of polybrominated biphenyls.[1] Structurally, it is defined by tetra-ortho substitution (bromine atoms at 2, 2', 6, and 6' positions).

  • Chemical Nature: The steric hindrance caused by the four ortho-bromine atoms forces the two phenyl rings into a non-coplanar (twisted) configuration.

  • Toxicological Significance: This non-planar structure prevents PBB 155 from binding with high affinity to the Aryl Hydrocarbon Receptor (AhR). Consequently, it acts primarily as a Phenobarbital-type (PB-type) inducer , activating the Constitutive Androstane Receptor (CAR) pathway, distinct from the dioxin-like toxicity of coplanar PBBs.

  • Key Health Effects: Hepatomegaly (liver enlargement), induction of CYP2B enzymes, and potential tumor promotion, without the severe "wasting syndrome" or thymic atrophy associated with dioxin-like congeners.

Chemical Profile Table
ParameterData
IUPAC Name This compound
Congener Number PBB 155
CAS Number 59261-08-4
Structure Type Non-coplanar (Tetra-ortho substituted)
Primary Mechanism CAR/PXR Nuclear Receptor Activation
Lipophilicity High (Log Kow > 7)

Toxicokinetics: The Mechanism of Persistence

PBB 155 exhibits "metabolic resistance," a phenomenon where the molecule is readily absorbed but virtually impossible for rodent metabolic systems to eliminate.

Absorption and Distribution
  • Absorption: In rat models, oral absorption is highly efficient (>90% bioavailability) due to extreme lipophilicity.

  • Distribution: Following absorption, PBB 155 undergoes rapid redistribution from the blood to highly perfused organs (liver), and finally equilibrates in adipose tissue (fat depots).

  • The "Deep Compartment" Effect: Adipose tissue acts as a sink. Because PBB 155 is resistant to biotransformation (lack of adjacent unsubstituted carbon atoms inhibits epoxide formation), it remains sequestered in fat for the lifespan of the animal.

Elimination
  • Metabolism: Rodent microsomes show negligible ability to hydroxylate PBB 155.

  • Half-Life: The biological half-life is measured in years in humans and months in rodents, far exceeding the duration of typical subchronic studies.

Visualization: Toxicokinetic Flow

Toxicokinetics Oral Oral Administration (Corn Oil Vehicle) GI GI Tract Absorption (>90% Bioavailability) Oral->GI Blood Systemic Circulation (Lipoprotein Transport) GI->Blood Rapid Liver Liver (Initial Accumulation) Blood->Liver High Perfusion Fat Adipose Tissue (Terminal Sequestration) Blood->Fat Equilibration Liver->Blood Redistribution Excretion Fecal Excretion (Negligible) Liver->Excretion <1% per week Fat->Blood Slow Release (Starvation/Stress)

Caption: Kinetic flow of PBB 155 showing rapid absorption and terminal sequestration in adipose tissue due to metabolic resistance.

Mechanistic Pathways: CAR vs. AhR

Understanding the receptor specificity is critical for interpreting toxicity data. PBB 155 is a CAR Activator , not an AhR agonist.

The CAR Activation Pathway (Phenobarbital-Like)
  • Binding: PBB 155 enters the hepatocyte and interacts with the Constitutive Androstane Receptor (CAR) in the cytoplasm.

  • Translocation: This interaction triggers the dissociation of CAR from heat shock proteins (HSP90) and its translocation to the nucleus.

  • Transcription: CAR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex binds to the Phenobarbital-Responsive Enhancer Module (PBREM) on DNA.

  • Outcome: Massive induction of CYP2B family enzymes (specifically CYP2B1/2 in rats) and proliferation of the Smooth Endoplasmic Reticulum (SER).

Contrast with Coplanar PBBs
  • Coplanar PBBs (e.g., PBB 169): Bind AhR

    
     CYP1A induction 
    
    
    
    Oxidative stress, thymic atrophy, wasting.
  • PBB 155: Binds CAR

    
     CYP2B induction 
    
    
    
    Hepatomegaly, tumor promotion.
Visualization: Molecular Mechanism

Mechanism PBB155 PBB 155 (Non-Coplanar) CAR CAR Receptor (Cytoplasm) PBB155->CAR Activates AhR Ah Receptor (Cytoplasm) PBB155->AhR No Binding Coplanar Coplanar PBBs (e.g., PBB 169) Coplanar->CAR Weak/No Coplanar->AhR Activates Nuc_CAR CAR-RXR Heterodimer (Nucleus) CAR->Nuc_CAR Translocation Nuc_AhR AhR-ARNT Heterodimer (Nucleus) AhR->Nuc_AhR CYP2B CYP2B Gene Expression (PBREM) Nuc_CAR->CYP2B CYP1A CYP1A Gene Expression (DRE) Nuc_AhR->CYP1A Hepatomegaly Hepatomegaly & SER Proliferation CYP2B->Hepatomegaly Toxicity Thymic Atrophy & Wasting Syndrome CYP1A->Toxicity

Caption: Differential signaling showing PBB 155 activation of the CAR pathway (Green) vs. Coplanar PBB activation of AhR (Grey).

Health Effects in Animal Models[4][5][6]

Hepatic Toxicity (Liver)

The liver is the primary target organ.

  • Hepatomegaly: Significant increase in relative liver weight (liver-to-body weight ratio). This is adaptive (hypertrophy) rather than necrotic at low doses.

  • Histopathology: Electron microscopy reveals extensive proliferation of the Smooth Endoplasmic Reticulum (SER), consistent with enzyme induction.

  • Tumor Promotion: In two-stage carcinogenesis models (e.g., initiation with diethylnitrosamine), PBB 155 acts as a tumor promoter , increasing the number and size of altered hepatic foci (AHF). This effect is linked to the inhibition of apoptosis in pre-neoplastic cells via CAR signaling.

Endocrine Disruption (Thyroid)
  • Hypothyroidism: PBB 155 treatment correlates with reduced serum thyroxine (T4) levels.

  • Mechanism: Induction of hepatic UDP-glucuronosyltransferases (UGTs) by PBB 155 increases the glucuronidation and subsequent biliary excretion of T4. This triggers a feedback loop: low T4

    
     increased TSH 
    
    
    
    thyroid follicular cell hyperplasia.
Developmental & Reproductive Toxicity
  • Comparative Safety: In stark contrast to coplanar congeners, PBB 155 shows low acute developmental toxicity .

  • Study Data: In C57BL/6 mice, in utero exposure to coplanar PBBs caused high neonatal lethality. However, PBB 155 (ncHBB) at doses up to 100 mg/kg caused no significant neonatal lethality or cleft palate, confirming the requirement of AhR activation for these teratogenic effects [1].

Immunotoxicity[1][6][7][8][9]
  • Thymic Atrophy: PBB 155 does not cause thymic atrophy, a hallmark of dioxin-like toxicity.

  • Immune Function: While general PBB mixtures (like FireMaster BP-6) suppress immunity, pure PBB 155 has a minimal effect on cell-mediated immunity compared to its coplanar counterparts.

Experimental Protocols for Validation

To validate the effects of PBB 155, researchers should utilize specific biochemical markers that distinguish it from dioxin-like compounds.

Protocol A: Hepatic Enzyme Induction Assay

Objective: Confirm PBB 155 exposure via CYP2B (PROD) activity.

  • Dosing: Administer PBB 155 dissolved in corn oil via oral gavage to Sprague-Dawley rats (Dose range: 1–50 mg/kg). Include a Corn Oil control and a Phenobarbital (positive control) group.

  • Harvest: Euthanize animals after 7 days. Excise liver, weigh immediately (calculate Liver/Body Weight ratio).

  • Microsome Preparation: Homogenize liver in Tris-sucrose buffer; differential centrifugation (10,000g then 100,000g) to isolate microsomes.

  • Enzyme Assays:

    • PROD Assay (Specific for PBB 155/CYP2B): Incubate microsomes with Pentoxyresorufin. Measure fluorescence of resorufin product (Ex 530nm, Em 585nm). Expect >50-fold induction.

    • EROD Assay (Negative Control for PBB 155): Incubate with Ethoxyresorufin. Expect minimal induction compared to coplanar controls.

Protocol B: Subchronic Toxicity Assessment

Objective: Assess histological changes without confounding acute lethality.

  • Subjects: C57BL/6 mice (AhR responsive strain).

  • Duration: 28 days (Subacute) or 90 days (Subchronic).

  • Endpoints:

    • Body Weight: Monitor weekly (PBB 155 does not cause "wasting").

    • Organ Weights: Liver (Increased), Thymus (Unchanged).

    • Histology: H&E staining of liver sections. Look for centrilobular hypertrophy and "ground glass" cytoplasm (SER proliferation).

Summary Data Table: PBB 155 vs. Coplanar PBB

EndpointPBB 155 (2,2',4,4',6,6')Coplanar PBB (e.g., 3,3',4,4',5,5')
Receptor Target CAR (Constitutive Androstane Receptor)AhR (Aryl Hydrocarbon Receptor)
Hepatic Enzyme CYP2B (PROD activity)CYP1A (EROD activity)
Liver Pathology Hypertrophy, SER ProliferationNecrosis, Fatty Change
Thymic Atrophy NoYes (Severe)
Wasting Syndrome NoYes
Neonatal Lethality Low / None (at <100 mg/kg)High (at <5 mg/kg)
Teratogenicity LowHigh (Cleft Palate, Hydronephrosis)

References

  • Genetic differences in lethality of newborn mice treated in utero with coplanar versus non-coplanar hexabromobiphenyl. Source: PubMed / Toxicological Sciences Note: Definitive study comparing PBB 155 (ncHBB) vs. Coplanar HBB. [Link]

  • Toxicological Profile for Polybrominated Biphenyls (PBBs). Source: ATSDR (Agency for Toxic Substances and Disease Registry) Note: Comprehensive review of toxicokinetics and health effects. [Link]

  • Mechanisms of CYP2B Induction by Phenobarbital and PBBs. Source: PubMed / Drug Metabolism Reviews Note: Explains the CAR-mediated pathway relevant to PBB 155. [Link]

  • Pharmacokinetics of 2,2',4,4',5,5'-hexabromobiphenyl in rats and man. Source: PubMed / Toxicology and Applied Pharmacology Note: While focusing on the 153 isomer, this establishes the "metabolic resistance" model applicable to hexabromo- congeners. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the extraction and quantification of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in biological matrices (serum/plasma). PBB 155 is a specific congener of polybrominated biphenyls (PBBs), historically used as flame retardants. Unlike the more common PBB 153, the PBB 155 congener possesses a high degree of ortho-substitution (2,2',6,6' positions), resulting in significant steric hindrance that prevents coplanarity of the biphenyl rings. This structural characteristic imparts unique chromatographic behavior and extreme metabolic resistance.

This guide targets researchers in toxicology and drug development who require precise background subtraction of environmental toxins or are studying the toxicokinetics of highly lipophilic halogenated compounds. The method utilizes Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-ECNI-MS/MS) to achieve femtogram-level sensitivity.

Chemical Identity and Properties

PropertyDetail
Analyte This compound (PBB 155)
CAS Number 59080-40-9
Molecular Formula C₁₂H₄Br₆
Molecular Weight ~627.6 g/mol (Average)
Structure Note Non-planar due to steric interaction of four ortho-bromines.
Log Kow ~7.2 (Highly Lipophilic)

Analytical Challenges & Strategy

The "Memory Effect" and Carryover

High-molecular-weight brominated compounds like PBB 155 adhere strongly to glass and metallic surfaces.

  • Solution: All glassware must be silanized. The autosampler syringe must undergo extensive washing (5x Toluene, 5x Hexane) between injections.

Thermal Degradation (Debromination)

PBBs are susceptible to thermal debromination in hot injectors, leading to false negatives for PBB 155 and false positives for lower brominated congeners.

  • Solution: Use a Programmable Temperature Vaporizing (PTV) inlet or a cool-on-column injector. If using Split/Splitless, keep the temperature below 280°C and use a pulsed pressure injection to minimize residence time.

Ionization Specificity

Electron Impact (EI) yields extensive fragmentation but low sensitivity.

  • Solution: Electron Capture Negative Ionization (ECNI) is the method of choice. Brominated compounds have high electron affinity, producing intense bromide ions (

    
    ) or molecular anions (
    
    
    
    ). We utilize GC-ECNI-MS/MS (Select Reaction Monitoring) for maximum selectivity.

Experimental Protocol: Sample Preparation

Objective: Isolate PBB 155 from human serum while removing lipids and proteins that foul the GC interface.

Reagents
  • Extraction Solvent: Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v).

  • Denaturant: Hydrochloric Acid (6M).

  • Internal Standard (ISTD):

    
    C
    
    
    
    -PBB 155 (Cambridge Isotope Laboratories).
  • Cleanup: Acidified Silica Gel (44% w/w H₂SO₄ on Silica).

Step-by-Step Workflow
  • Spiking: Aliquot 1.0 mL of serum into a 15 mL silanized glass centrifuge tube. Add 20 µL of ISTD solution (100 pg/µL). Vortex for 10 seconds and equilibrate for 30 minutes.

  • Denaturation: Add 1.0 mL of 6M HCl and 2 mL of isopropanol. Vortex vigorously to denature proteins and release bound lipids.

  • Extraction: Add 5 mL of Hexane:MTBE (1:1). Shake on a rotary shaker for 20 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a clean tube.[1]

  • Repeat: Repeat extraction (Steps 3-4) and combine organic fractions.

  • Cleanup: Pass the combined extract through a glass SPE cartridge containing 1g of Acidified Silica Gel (pre-washed with hexane). This step oxidizes and retains lipids. Elute with 10 mL Hexane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 50 µL of Nonane (keeper solvent) for GC injection.

Visualization: Extraction Workflow

ExtractionWorkflow Sample Serum Sample (1 mL) Spike Add ISTD (13C-PBB 155) Sample->Spike Lysis Denaturation (HCl + Isopropanol) Spike->Lysis Extract LLE Extraction (Hexane:MTBE) Lysis->Extract PhaseSep Centrifugation (Collect Organic) Extract->PhaseSep Cleanup Acid Silica Gel (Lipid Removal) PhaseSep->Cleanup Supernatant Conc N2 Evaporation (to 50 µL) Cleanup->Conc Vial GC Vial (in Nonane) Conc->Vial

Caption: Workflow for the isolation of PBB 155 from biological matrices using Liquid-Liquid Extraction and Acid Silica Cleanup.

Experimental Protocol: Instrumental Analysis (GC-MS/MS)

System: Agilent 7890B GC coupled with 7010B Triple Quadrupole MS (or equivalent). Ionization Mode: Negative Chemical Ionization (NCI/ECNI) using Methane reagent gas.

GC Parameters[2][3]
  • Column: DB-5ms UI (15 m × 0.25 mm × 0.10 µm). Note: A shorter column with thin film is critical to reduce retention time and thermal stress.[2]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: PTV (Pulsed Splitless).

    • Injection Vol: 2 µL.

    • Temp Program: 60°C (0.1 min) -> 700°C/min -> 300°C.

  • Oven Program:

    • 100°C (hold 1 min)

    • 25°C/min to 200°C

    • 10°C/min to 300°C (hold 5 min)

MS/MS Parameters (ECNI)

PBB 155 forms a stable molecular anion


 or loses bromines. In ECNI, the bromine ions (

) are extremely abundant. For MS/MS specificity, we select the molecular ion cluster as the precursor.

Precursor Selection Logic: PBB 155 (


) has a complex isotope cluster. The most abundant isotopologue (containing three 

and three

) is at m/z 627.5 .
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Purpose
PBB 155 627.579.0 (

)
1550Quantifier
PBB 155 627.581.0 (

)
1550Qualifier

C-PBB 155
639.579.0 (

)
1550ISTD Quant
Visualization: MS/MS Logic

MS_Logic Source Ion Source (ECNI) Formation of [M]- Q1 Quadrupole 1 Select m/z 627.5 Source->Q1 Anions CC Collision Cell Fragmentation Q1->CC Precursor Q3 Quadrupole 3 Select m/z 79 & 81 CC->Q3 Product Ions Det Detector Signal Integration Q3->Det Filtered Signal

Caption: Triple Quadrupole MS/MS logic for specific detection of PBB 155 using the Bromine transition.

Quality Assurance & Data Analysis

Identification Criteria
  • Retention Time: Analyte peak must be within ±0.05 min of the isotopically labeled internal standard.

  • Ion Ratio: The ratio of the Quantifier (79) to Qualifier (81) transition should be approximately 1.0 (reflecting the natural abundance of Br isotopes), within a ±20% tolerance.

Calibration

Construct a 6-point calibration curve (0.5 ng/mL to 100 ng/mL) using the internal standard method.

  • Formula:

    
    
    
  • Linearity:

    
     must be > 0.995.
    
Limits of Detection (LOD)
  • Method Detection Limit (MDL): Typically 5–10 pg/mL in serum, limited by background noise in the m/z 79 channel if cleanup is insufficient.

References

  • U.S. EPA. (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][4][5] U.S. Environmental Protection Agency, Office of Water.[3][4][5] Link

  • Centers for Disease Control and Prevention (CDC). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs).[6][7] Agency for Toxic Substances and Disease Registry. Link

  • Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[5] (Demonstrates analytical challenges with highly brominated congeners). Link

  • Cambridge Isotope Laboratories. (2024). Isotope Labeled Standards for Flame Retardants. (Source for 13C-PBB 155). Link

Sources

13C NMR spectroscopy of 2,2',4,4',6,6'-Hexabromobiphenyl

Application Note: High-Resolution C NMR Spectroscopy of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-153)

Part 1: Introduction & Structural Analysis

Scope and Significance

This compound (PBB-153) is a critical congener in the analysis of polybrominated biphenyls (PBBs), a class of historic flame retardants now classified as persistent organic pollutants (POPs). Due to its high lipophilicity and resistance to metabolism, PBB-153 serves as a primary biomarker for PBB exposure in toxicological studies.

Accurate NMR characterization of PBB-153 is challenging due to:

  • High Symmetry: The molecule possesses effectively

    
     symmetry in solution, reducing the 12 carbon atoms to only 4 unique NMR signals.
    
  • Quaternary Carbon Dominance: 8 out of 12 carbons are quaternary (C-Br or Bridgehead), leading to exceptionally long spin-lattice relaxation times (

    
    ).
    
  • Quadrupolar Broadening: The presence of six bromine nuclei (

    
    Br, 
    
    
    Br) induces scalar relaxation of the second kind, potentially broadening attached carbon signals.
Structural Dynamics and "The Orthogonal Twist"

Unlike unsubstituted biphenyl, which is planar or slightly twisted, PBB-153 exhibits a large dihedral angle (~90°) between the two phenyl rings.

  • Cause: Steric repulsion between the bulky bromine atoms at the ortho positions (2, 2', 6, 6').

  • NMR Consequence: The lack of

    
    -conjugation between the rings renders them electronically isolated. The chemical shifts of PBB-153 closely mimic those of 1,3,5-tribromobenzene, with a substituent effect at the C1 position.
    

Part 2: Experimental Protocol

Sample Preparation

Standard preparation often yields poor signal-to-noise ratios (S/N) for quaternary carbons. The following "Relaxation-Doped" protocol is required for quantitative integration and rapid acquisition.

Reagents:

  • Solvent: Chloroform-d (

    
    , 99.8% D) – Chosen for high solubility of lipophilic PBBs.
    
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    

Workflow:

  • Weigh 15–20 mg of PBB-153 into a clean vial.

  • Add 0.6 mL of

    
    .
    
  • CRITICAL STEP: Add 1-2 mg of Cr(acac)

    
    .
    
    • Mechanism: The paramagnetic Cr(III) reduces the

      
       of quaternary carbons (typically >10s) to <1s via electron-nuclear dipolar coupling.
      
  • Filter the solution through a glass wool plug into the NMR tube to remove undissolved paramagnetic particles which cause field inhomogeneity.

Acquisition Parameters (Bruker/Varian Standard)

Do not use the default zg30 or s2pul sequence without modification.

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons during acquisition but maintains NOE during delay (if Cr(acac)

is not used). If Cr(acac)

is used, use zgig (Inverse gated) to suppress NOE for quantitative accuracy.
Spectral Width 220 ppmCovers all aromatics and potential impurities.
Relaxation Delay (

)
2.0 s (with Cr) / 10.0 s (without Cr)Essential for C-Br signal recovery. Without Cr, C-Br peaks will be saturated and invisible.
Scans (NS) 1024 - 4096Carbon sensitivity is low; high scan count required for quaternary detection.
Temperature 298 KStandard.
Sub-Experiment DEPT-135 or APT Mandatory. Distinguishes the C-H (Methine) carbons from the C-q (Quaternary) carbons.
Visualization of Workflow

GStartStart: PBB-153 SolidSolventDissolve in CDCl3Start->SolventDecisionIs Sample Quantity > 50mg?Solvent->DecisionNoCrStandard Prep(No Additive)Decision->NoCrYes (High Conc)YesCrAdd Cr(acac)3(Relaxation Agent)Decision->YesCrNo (Low Conc)Param_StdSet D1 = 10-15sNS = 4096+NoCr->Param_StdParam_CrSet D1 = 2sNS = 1024YesCr->Param_CrAcquireAcquire 13C + DEPT-135Param_Std->AcquireParam_Cr->AcquireProcessProcess: LB = 1.0 HzBaseline CorrectionAcquire->Process

Figure 1: Decision matrix for sample preparation based on available mass, optimizing for relaxation times.

Part 3: Spectral Interpretation & Data Analysis

The Assignment Logic

Due to the

4 unique signals
  • C-Br (Ortho, C2/C6): Quaternary. Shifted upfield due to the "Heavy Atom Effect" of Bromine.

  • C-Br (Para, C4): Quaternary. Similar to Ortho but distinct environment.

  • C-H (Meta, C3/C5): Methine. The only protonated carbon. Intense signal with NOE.

  • C-Bridge (C1): Quaternary. Deshielded by the aromatic ring current (though reduced by twist) and steric compression.

Chemical Shift Table (Reference Data)
Carbon PositionTypeMultiplicity (DEPT-135)Approx. Shift (

, ppm)
Assignment Logic
C-1, 1' C-qAbsent/Inverted138.5 - 140.0 Bridgehead. Most deshielded quaternary due to steric crowding and ipso-phenyl attachment.
C-3, 3', 5, 5' CHPositive (Up) 134.5 - 136.0 Only C-H signal. Deshielded by two ortho bromine atoms.
C-2, 2', 6, 6' C-BrAbsent/Inverted124.0 - 126.0 Ortho-Br. Shielded by heavy atom effect. Broadened slightly by quadrupolar Br.
C-4, 4' C-BrAbsent/Inverted122.0 - 123.5 Para-Br. Shielded by heavy atom effect.

Note: Exact shifts vary by concentration and temperature.[1] Relative ordering is invariant.

Assignment Verification Diagram

AssignmentSignalObserved SignalDEPT_CheckDEPT-135 Phase?Signal->DEPT_CheckPositivePositive (+)DEPT_Check->PositiveNegativeNegative/Null (-)DEPT_Check->NegativeAssign_CHAssignment: C3, C5(Meta-Protons)Positive->Assign_CHShift_CheckChemical Shift?Negative->Shift_CheckHigh_Shift> 135 ppmShift_Check->High_ShiftMid_Shift124-126 ppmShift_Check->Mid_ShiftLow_Shift< 124 ppmShift_Check->Low_ShiftAssign_C1Assignment: C1(Bridgehead)High_Shift->Assign_C1Assign_C2Assignment: C2, C6(Ortho-Br)Mid_Shift->Assign_C2Assign_C4Assignment: C4(Para-Br)Low_Shift->Assign_C4

Figure 2: Logic flow for assigning the four unique signals of PBB-153.

Part 4: Troubleshooting & Validation

Common Failure Modes
  • Missing Peaks: If only the signal at ~135 ppm (C-H) is visible, the Relaxation Delay (

    
    ) was too short. The quaternary carbons (C-Br) saturated.
    
    • Fix: Add Cr(acac)

      
       or increase 
      
      
      to >5s.
  • Broad Lines: If C-Br peaks are excessively broad, this is due to

    
    Br coupling.
    
    • Fix: Increase temperature to 310K to accelerate quadrupolar relaxation of Br, effectively "self-decoupling" it from the Carbon.

Self-Validation Checklist

References

  • NIST Mass Spectrometry Data Center. (2023). This compound (PBB 153) Spectral Data. National Institute of Standards and Technology. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Heavy Atom Substituent Effects). [Link]

  • Sundström, G., Hutzinger, O., & Safe, S. (1976). The synthesis and properties of some polybrominated biphenyls. Chemosphere, 5(1), 11-14. (Foundational synthesis and characterization). [Link]

  • Reich, H. J. (2023). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. (Source for Cr(acac)3 protocols). [Link]

developing a method for 2,2',4,4',6,6'-Hexabromobiphenyl in water samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of 2,2',4,4',6,6'-Hexabromobiphenyl in Aqueous Matrices via Isotope Dilution SPE-GC-MS/MS

Executive Summary

This application note details a robust analytical protocol for the quantification of This compound (a specific hexabrominated biphenyl congener, structurally distinct from the common PBB-153) in water samples. Due to the extreme hydrophobicity (Log Kow ~7.7) and potential for wall adsorption, standard water methods (e.g., EPA 525.2) are insufficient. This method utilizes Solid Phase Extraction (SPE) with a divinylbenzene-based lipophilic sorbent, followed by Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Electron Ionization (EI) mode.

Key Performance Indicators:

  • Target Analyte: this compound (C12H4Br6).[1]

  • Matrix: Drinking water, surface water, and wastewater.[2]

  • Limit of Quantitation (LOQ): < 1.0 ng/L (ppt).

  • Methodology: Isotope Dilution Mass Spectrometry (IDMS) for maximum precision.

Scientific Background & Method Strategy

The Analyte Challenge

Poly-brominated biphenyls (PBBs) are legacy flame retardants.[3] While PBB-153 (2,2',4,4',5,5') is the most prevalent congener in environmental surveys, the user-specified This compound presents unique analytical challenges. The presence of four ortho bromine atoms (positions 2, 2', 6, 6') creates significant steric hindrance, preventing the two phenyl rings from becoming coplanar.

  • Solubility: Virtually insoluble in water; adheres aggressively to glass surfaces.

  • Chromatography: Elutes earlier than non-ortho substituted congeners due to non-planar shape but requires high-temperature columns to prevent peak broadening.

  • Fragmentation: In EI sources, the molecular ion (M+) is often weak due to rapid loss of bromine atoms.

Strategic Choices
  • Extraction (SPE vs. LLE): Liquid-Liquid Extraction (LLE) is rejected due to the formation of emulsions and excessive solvent use. SPE using Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent DVB cartridges is chosen for its superior retention of hydrophobic aromatics and resistance to drying.

  • Quantification (IDMS): External calibration is unreliable for this analyte due to variable extraction losses. We employ 13C12-labeled PBB-153 as the internal standard (surrogate) because a specific 13C-labeled 2,2',4,4',6,6' isomer is rarely commercially available. The chemical similarity ensures the surrogate tracks the analyte through extraction and ionization.

Experimental Protocol

Materials and Reagents[4]
  • Solvents: Dichloromethane (DCM), n-Hexane, Acetone, Methanol (LC-MS Grade).

  • SPE Cartridges: Polymeric DVB sorbent (e.g., Oasis HLB, 6 cc, 200 mg) or C18 environmental disks.

  • Standards:

    • Native Standard: this compound (AccuStandard/Cambridge Isotope).

    • Internal Standard (Surrogate):13C12-2,2',4,4',5,5'-Hexabromobiphenyl (13C-PBB 153).

  • Glassware: Amber glass bottles (1 L), silanized to reduce adsorption.

Sample Collection and Preservation
  • Collect 1 L of water in an amber glass bottle.

  • Dechlorination: Add 50 mg Sodium Thiosulfate if residual chlorine is present.

  • Preservation: Store at 4°C. Extract within 14 days.

  • Critical Step: Do not filter the sample if possible, as the analyte adsorbs to suspended solids. If filtration is necessary, the filter must be extracted separately (Soxhlet) and combined with the SPE eluate.

Solid Phase Extraction (SPE) Workflow

The following diagram illustrates the extraction logic, emphasizing the "Bottle Rinse" step which is the most common point of failure in PBB analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge (DVB/HLB) cluster_elution Elution & Rinse (Critical) Sample 1L Water Sample (Spike with 13C-Surrogate) Mod Add 5% Methanol (Increases wettability) Sample->Mod Load Load Sample (Flow: 5-10 mL/min) Mod->Load Cond Conditioning: 1. DCM (5mL) 2. MeOH (5mL) 3. Water (5mL) Cond->Load Wash Wash: 5% MeOH in Water Load->Wash Dry Dry Cartridge (N2 stream, 20 min) Wash->Dry Rinse Rinse Sample Bottle with 5mL DCM Dry->Rinse Elute Elute Cartridge with Bottle Rinse (DCM) Rinse->Elute Conc Concentrate to 100 µL (Solvent Exchange to Nonane) Elute->Conc

Figure 1: Optimized SPE workflow for hydrophobic PBBs. The bottle rinse step is mandatory to recover analyte adsorbed to the glass walls.

Detailed SPE Procedure:

  • Spiking: Add 10 ng of 13C-Surrogate to the 1 L sample before any manipulation. Mix well and equilibrate for 30 mins.

  • Conditioning: Rinse cartridge with 5 mL DCM, 5 mL Methanol, then 5 mL Reagent Water. Do not let the cartridge go dry.

  • Loading: Pass sample through cartridge at ~10 mL/min.

  • Drying: Dry under high vacuum or Nitrogen stream for 20-30 minutes. Residual water interferes with the DCM elution.

  • Elution (The "Bottle Rinse" Technique):

    • Add 5 mL of DCM to the original sample bottle. Cap and shake vigorously to dissolve PBBs stuck to the glass.

    • Transfer this DCM rinse to the SPE cartridge and elute.

    • Repeat with a second 5 mL DCM aliquot.

  • Concentration: Evaporate extract to near dryness under Nitrogen (avoid complete dryness). Reconstitute in Nonane (final volume 100 µL).

GC-MS/MS Instrumentation Parameters

Instrument: Agilent 8890/7000D or equivalent Triple Quadrupole. Column: Rtx-1614 or DB-5ms UI (30m x 0.25mm x 0.1µm). Thin film is required for high-boiling PBBs.

ParameterSettingReason
Inlet Splitless, 280°CHigh temp ensures volatilization of Hexa-BB.
Carrier Gas Helium, 1.2 mL/minConstant flow mode.
Oven Program 100°C (1 min) → 20°C/min → 250°C → 5°C/min → 320°C (5 min)Slow ramp at end separates congeners.
Transfer Line 300°CPrevents condensation.
Ion Source EI, 250°C, 70 eVStandard ionization.
Collision Gas Nitrogen or ArgonFor CID (Collision Induced Dissociation).
MRM Transitions (Multiple Reaction Monitoring)

Since the molecular ion (M+, m/z ~628) is often weak, we target the fragmentation from the M-2Br or M-4Br clusters.

Table 1: MRM Acquisition Table

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
2,2',4,4',6,6'-HexaBB (Quant) 469.8 (M-2Br)+309.8 (M-4Br)+3550
2,2',4,4',6,6'-HexaBB (Qual) 469.8 (M-2Br)+389.8 (M-3Br)+2550
13C12-PBB 153 (Surrogate) 479.8 319.8 3550

Note: The precursor 469.8 represents the [C12H4Br4]+ fragment cluster formed in the source. This is more stable for MRM optimization than the parent 628.

Quality Assurance & Validation

Identification Criteria
  • Retention Time: Analyte RT must be within ±0.05 min of the standard.

  • Ion Ratio: The ratio of Quant/Qual transitions must be within ±20% of the calibration standard.

  • Signal-to-Noise: >10:1 for Quantitation.

Calibration (Isotope Dilution)

Calculate concentration using the Relative Response Factor (RRF):



Where:

  • 
     = Area of native analyte.
    
  • 
     = Concentration of Internal Standard.
    
  • 
     = Area of Internal Standard.
    
Troubleshooting Guide
  • Low Recovery: Almost always caused by adsorption to the sample bottle. Ensure the "Bottle Rinse" step (Section 3.3, Step 5) is performed with DCM.

  • Peak Tailing: Indicates active sites in the GC liner. Replace with a deactivated single-taper liner containing glass wool.

  • Interference: If PCB-153 or PBDE-154 are present, they may co-elute.[4] The unique MRM transitions (based on Br loss) distinguish PBBs from PCBs (Cl loss) and PBDEs (Ether cleavage).

References

  • US EPA. (2010).[5][6] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] U.S. Environmental Protection Agency.[7][5][6][8] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[8] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[8] U.S. Department of Health and Human Services. Link

  • Ryan, P. B., et al. (2013). "Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 37(7), 452–460. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93322, this compound.[1]Link

Sources

Troubleshooting & Optimization

improving GC-MS resolution for hexabromobiphenyl isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexabromobiphenyl (HBB) Analysis

Introduction

Welcome to the technical support center. This guide addresses the specific challenges of analyzing hexabromobiphenyls (HBBs), particularly the separation of critical isomers like PBB-153 from interferences (e.g., PBDE-154) and preventing thermal degradation of labile congeners (e.g., PBB-209).[1]

In HBB analysis, you are often fighting a war on two fronts: Resolution (requiring interaction with the stationary phase) and Integrity (requiring minimal thermal stress). The protocols below are designed to balance these opposing forces.

Module 1: Chromatographic Resolution & Column Selection

Q: I am unable to resolve PBB-153 from co-eluting PBDE-154. Increasing the column length didn't help. Why?

A: This is a classic "selectivity vs. efficiency" trap. PBB-153 and PBDE-154 have nearly identical boiling points and mass spectra (especially in ECNI mode where both yield


 79/81). Simply adding length (efficiency) often fails because the selectivity (

) of standard 5% phenyl columns is insufficient for this specific pair. Furthermore, longer columns increase residence time, promoting on-column degradation of heavier HBBs.

The Fix:

  • Change Selectivity: Switch to a column with higher phenyl content. A 35% phenyl phase (e.g., DB-35ms) often provides the necessary dipole-induced dipole interaction to separate the biphenyl structure of PBB-153 from the ether structure of PBDE-154.

  • Optimize Film Thickness (

    
    ):  Use a thin film (0.10 µm - 0.18 µm). This reduces the phase ratio (
    
    
    
    ), sharpening peaks for high-boiling compounds and lowering the elution temperature, which preserves thermally labile isomers.

Data Summary: Column Performance for HBBs

ParameterStandard Setup (Not Recommended)Optimized Setup (Recommended)Mechanistic Benefit
Phase 5% Phenyl (e.g., DB-5ms)35% Phenyl (e.g., DB-35ms) Enhanced selectivity for aromatic isomers.
Length 30 m - 60 m15 m - 20 m Reduced residence time; minimizes thermal degradation.
Film (

)
0.25 µm0.10 µm Faster mass transfer; elution at lower temperatures.
Carrier HeliumHydrogen (Optional)Higher optimal linear velocity (

) speeds up elution.

Module 2: Sample Introduction & Thermal Integrity

Q: My calibration curve for higher brominated biphenyls is non-linear, and I see "ghost peaks" at earlier retention times. Is my source dirty?

A: While a dirty source is possible, this is likely inlet discrimination and thermal degradation . HBBs are thermally labile. If you use a hot splitless injection (e.g., 280°C), the heavier HBBs may debrominate inside the liner before reaching the column. The "ghost peaks" are likely lower-brominated breakdown products.

The Fix: Implement Programmed Temperature Vaporization (PTV) or Cool-on-Column (COC) injection.

Protocol: PTV Injection Optimization

  • Initial Inlet Temp: Set to 60°C (below solvent boiling point).

  • Injection: Inject sample. Solvent vents or transfers gently.

  • Ramp: Ballistically heat the inlet (e.g., 600°C/min) to 300°C after the sample is deposited.

  • Transfer: This "cold trapping" prevents the analyte from sitting in a hot liner, significantly reducing debromination.

Visualizing the Troubleshooting Logic:

HBB_Troubleshooting Start Issue: Poor HBB Data Quality Decision1 Is the issue Co-elution or Peak Shape? Start->Decision1 Coelution Co-elution (e.g., PBB-153/PBDE-154) Decision1->Coelution Overlapping Peaks PeakShape Tailing or Non-Linearity Decision1->PeakShape Poor Quantitation Action_Selectivity Switch to 35% Phenyl Phase (DB-35ms) Coelution->Action_Selectivity Decision2 Are 'Ghost' peaks present at earlier RT? PeakShape->Decision2 Degradation Thermal Degradation Detected Decision2->Degradation Yes (Debromination) ActiveSites Active Sites (Adsorption) Decision2->ActiveSites No (Just Tailing) Action_Inlet Switch to PTV/COC Injection Reduce Inlet Temp Degradation->Action_Inlet Action_Clean Change Liner Trim Column (10-15cm) ActiveSites->Action_Clean

Figure 1: Decision tree for diagnosing resolution vs. integrity issues in HBB analysis.

Module 3: Detection Sensitivity (EI vs. ECNI)

Q: I am using standard Electron Ionization (EI) but my limits of detection (LOD) are too high for environmental samples. How can I improve sensitivity?

A: EI is excellent for structural identification but poor for sensitivity with polybrominated compounds because the molecular ion (


) is often weak due to extensive fragmentation.

The Fix: Switch to Electron Capture Negative Ionization (ECNI) using Methane as the reagent gas.

  • Mechanism: Bromine atoms have high electronegativity. In ECNI, thermal electrons are captured by the bromine atoms, detaching them to form stable bromide ions (

    
    ).
    
  • Target Ions: Monitor

    
     79 (
    
    
    
    ) and
    
    
    81 (
    
    
    ).
  • Gain: This typically yields a 10-50x increase in signal-to-noise (S/N) compared to EI.

Warning: ECNI is non-selective between isomers. It tells you "there is bromine here," but not which isomer it is. This makes the chromatographic resolution (Module 1) absolutely critical.

Module 4: Maintenance & QC Protocol

Q: My resolution was good last week, but now PBB-153 is tailing. What is the standard recovery procedure?

A: HBBs are "sticky" and prone to adsorption on active sites (silanol groups) that form as the column ages or the liner gets dirty.

Step-by-Step Maintenance Workflow:

  • Liner Maintenance:

    • Remove the liner. Do not clean it; replace it.

    • Use ultra-inert, deactivated liners with wool (if using splitless) placed low to wipe the needle.

  • Column Trimming (The "Gold Standard" Fix):

    • Active sites accumulate at the front of the column (the first 10-15 cm).

    • Action: Trim 15-20 cm from the inlet end of the column.

    • Verification: Re-inject a test mix. If tailing persists, the activity may be in the MS source.

  • Source Cleaning:

    • Brominated compounds can leave conductive deposits on the repeller/ion volume.

    • Clean the source abrasively (aluminum oxide powder) followed by thorough solvent sonication.

Visualizing the Method Optimization Workflow:

Optimization_Flow Input Initial Method Setup Step1 1. Select Column (DB-35ms, 15m, 0.1µm) Input->Step1 Step2 2. Optimize Injector (PTV Cold Splitless) Step1->Step2 Step3 3. Select Ionization (ECNI m/z 79/81) Step2->Step3 Validation 4. Validate Isomer Separation (PBB-153 vs PBDE-154) Step3->Validation

Figure 2: Recommended sequential workflow for establishing a robust HBB method.

References

  • de Boer, J. (1999).[1] "sensitivity and selectivity of electron-capture negative ion mass spectrometry for the analysis of polybrominated biphenyls." Journal of Chromatography A.

  • Agilent Technologies. (2015). "Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B." Application Note.

  • Covaci, A., et al. (2003). "Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review." Environment International.

  • Stapleton, H. M., et al. (2006). "Measurement of polybrominated diphenyl ethers on hand wipes: Estimating exposure from hand-to-mouth contact." Environmental Science & Technology. (Demonstrates ECNI sensitivity).

  • Thermo Fisher Scientific. "GC Column Selection Guide for Persistent Organic Pollutants." Technical Guide.

Sources

overcoming matrix effects in 2,2',4,4',6,6'-Hexabromobiphenyl analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in 2,2',4,4',6,6'-Hexabromobiphenyl (BB-155) Analysis Role: Senior Application Scientist Status: Operational

Executive Summary

You are encountering challenges with BB-155 (this compound) . Unlike planar PBBs, BB-155 is fully ortho-substituted, creating significant steric hindrance that influences both its chromatographic behavior and its susceptibility to thermal degradation.

In biological and environmental matrices (serum, adipose, sediment), "matrix effects" in Gas Chromatography-Mass Spectrometry (GC-MS) rarely manifest as simple ionization suppression (as in LC-MS). Instead, they appear as active site adsorption , enhancement (matrix-induced chromatographic response) , or isobaric interference .

This guide provides a self-validating workflow to eliminate these artifacts using Isotope Dilution Mass Spectrometry (IDMS) and rigorous cleanup protocols.

Module 1: Diagnostic Protocols

How do I confirm if my poor recovery is due to matrix effects?

Before altering instrument parameters, quantify the Matrix Effect (ME%) to distinguish between extraction loss and instrumental suppression.

Experiment: The Post-Extraction Spike
  • Extract a "blank" matrix sample (e.g., bovine serum or clean soil) using your standard protocol.

  • Spike the final extract with native BB-155 at your target concentration (e.g., 50 ng/mL).

  • Prepare a solvent standard (nonane or isooctane) at the exact same concentration.

  • Analyze both via GC-MS.

Calculation:



ResultDiagnosisAction Plan
-20% to +20% Zone of Control Method is robust. Proceed to validation.
< -20% Suppression/Adsorption Active sites in liner/column. Matrix is coating the inlet. See Module 3.
> +20% Enhancement "Matrix Priming" effect. Analytes are protected by matrix from active sites, while standards are lost. See Module 4.

Module 2: Sample Preparation (The First Line of Defense)

Eliminating lipids is not optional; it is the primary mechanism of error reduction.

BB-155 is highly lipophilic (


). Simple liquid-liquid extraction (LLE) is insufficient. You must use a multi-layer silica approach to mineralize lipids without degrading the analyte.
Protocol: Acidified Silica Cleanup

Reagents: Silica Gel (activated at 130°C), Sulfuric Acid (conc.), Hexane.

  • Acid Silica Prep: Mix Silica Gel and

    
     (2:1 w/w) until free-flowing.
    
  • Column Packing:

    • Bottom: Glass wool + 1g Sodium Sulfate (drying).

    • Middle: 4g Acidified Silica (oxidizes lipids).

    • Top: 1g Activated Silica (protects acid layer).

  • Elution: Load extract (in hexane). Elute with 15 mL Hexane.

    • Note: BB-155 elutes in the non-polar fraction. Lipids are retained/charred on the acid layer.

Workflow Visualization

The following diagram illustrates the decision logic for cleanup based on matrix complexity.

CleanupWorkflow Sample Raw Sample (Serum/Sediment) Extract Solvent Extraction (Soxhlet/PLE/LLE) Sample->Extract LipidCheck Lipid Content > 1%? Extract->LipidCheck GPC Gel Permeation Chromatography (GPC) LipidCheck->GPC Yes (High Lipid) AcidSilica Acidified Silica Column LipidCheck->AcidSilica No (Low Lipid) GPC->AcidSilica Alumina Alumina Cleanup (Removes polar interferences) AcidSilica->Alumina GCMS GC-MS Injection Alumina->GCMS

Figure 1: Step-wise cleanup strategy. High-lipid matrices require GPC prior to Acid Silica to prevent column saturation.

Module 3: Instrumental Mitigation

Optimizing the GC-MS interface to handle halogenated burdens.

Issue: PBBs are prone to thermal degradation and adsorption on "active sites" (exposed silanols) in the GC liner and column head.

Troubleshooting Guide: GC-MS Parameters
ComponentRecommendationTechnical Rationale
Inlet Liner Splitless with Single Taper & Wool (Deactivated) The wool increases surface area for vaporization but must be ultra-inert to prevent adsorption of BB-155.
Column DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.10µm film) A thinner film (0.10µm) reduces retention time, minimizing thermal exposure. Shorter columns (15m) prevent debromination.[1]
Injection Temp 280°C (Pulsed Splitless) Use a pressure pulse (e.g., 25 psi for 0.75 min) to sweep the heavy BB-155 onto the column quickly, reducing residence time in the hot inlet.
Ion Source 300°C - 320°C High source temperatures prevent condensation of high-boiling matrix components that cause signal suppression.
Critical Warning: Debromination

If you observe peaks for PBB-101 (Pentabromobiphenyl) or PBB-52 (Tetrabromobiphenyl) but did not spike them, your inlet is too hot or dirty. BB-155 thermally degrades into these lower congeners.

  • Fix: Trim 10cm from the column head and replace the liner.

Module 4: Quantification Strategy (The Gold Standard)

External calibration is obsolete for trace PBB analysis.

You must use Isotope Dilution Mass Spectrometry (IDMS) . This technique uses a


-labeled internal standard (ISTD) added before extraction.
Why IDMS Works

Since the


-BB-155 is chemically identical to native BB-155, it suffers the exact same extraction losses, adsorption, and matrix effects. The ratio of Native/Label remains constant regardless of signal suppression.
The IDMS Protocol
  • Spike: Add 5 ng of

    
    -2,2',4,4',6,6'-Hexabromobiphenyl  (available from Cambridge Isotope Labs or Wellington Labs) to the raw sample.
    
  • Equilibrate: Allow 12-24 hours for the isotope to bind to the matrix.

  • Extract & Clean: Proceed with Module 2.

  • Quantify: Use the Relative Response Factor (RRF).



Mass Transitions (GC-MS/MS or HRMS)

For Triple Quadrupole (GC-MS/MS) or High-Resolution MS (EPA Method 1614A adaptation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Type
Native BB-155 627.6 (M+)467.8 (M-2Br)+Quantifier
Native BB-155 629.6 (M+2)469.8 (M-2Br+2)+Qualifier

-BB-155
639.6479.8Internal Standard

Note: In Electron Capture Negative Ionization (ECNI), monitor bromine ions (m/z 79 and 81) for sensitivity, but specificity is lower than EI/IDMS.

References

  • U.S. EPA. (2010).[2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] U.S. Environmental Protection Agency, Office of Water.[2][3] Link[2]

  • Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology. (Demonstrates thermal/metabolic debromination mechanisms relevant to highly brominated congeners). Link

  • Cambridge Isotope Laboratories. (2024).[4] Isotope Dilution Mass Spectrometry (IDMS) Technical Guide. (Standard source for 13C-PBB standards).[4] Link

  • Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers and polychlorinated biphenyls in human adipose tissue by large-volume injection-narrow-bore capillary gas chromatography/electron impact low-resolution mass spectrometry. Analytical Chemistry.[4][5][6][7][8][9][10][11] (Validation of cleanup methods for lipophilic matrices). Link

Sources

optimizing extraction efficiency of 2,2',4,4',6,6'-Hexabromobiphenyl from soil

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Extraction Efficiency of 2,2',4,4',6,6'-Hexabromobiphenyl (BB-155) from Soil

ID: TSH-PBB-155 | Version: 2.1 | Status: Active

Introduction: The Challenge of BB-155

Welcome to the Technical Support Hub. You are likely here because you are facing low recoveries or chromatographic interference with This compound (BB-155) .

Technical Context: BB-155 is a specific congener of Polybrominated Biphenyls (PBBs). Unlike planar congeners, BB-155 is di-ortho substituted on both rings (2,2',6,6'). This creates significant steric hindrance, twisting the two phenyl rings out of coplanarity.

  • Implication for Extraction: It is highly lipophilic (

    
    ) and binds strongly to soil organic carbon (TOC).
    
  • Implication for Analysis: It is thermally labile.[1] Aggressive heating in the GC injector port can cause debromination , leading to false negatives for BB-155 and false positives for lower-brominated congeners.

Module 1: Decision Matrix & Workflow

Before selecting a protocol, determine your laboratory's throughput needs and available equipment.

ExtractionWorkflow Start Start: Soil Sample Prep Pre-Treatment (Air Dry or Freeze Dry + Sieve <2mm) Start->Prep CheckLoad Sample Throughput / Volume? Soxhlet Method A: Soxhlet (EPA 3540C) High Solvent / 16-24 Hours Best for: Reference/Validation CheckLoad->Soxhlet Low Throughput High Accuracy Req PLE Method B: PLE/ASE (EPA 3545A) Low Solvent / 20 Mins Best for: High Throughput/Optimization CheckLoad->PLE High Throughput Solvent Reduction Extract Extraction Process Soxhlet->Extract PLE->Extract Prep->CheckLoad Cleanup Cleanup Strategy (Acid Digestion + Silica Gel) Extract->Cleanup Analysis GC-MS (EI/NCI) Analysis Cleanup->Analysis

Figure 1: Decision matrix for selecting the extraction methodology based on laboratory constraints.

Module 2: Optimized Protocol (Pressurized Liquid Extraction)

Recommendation: For modern optimization, we recommend Pressurized Liquid Extraction (PLE) over Soxhlet due to reduced solvent usage and minimized thermal exposure time.

Protocol ID: PLE-OPT-155
1. Sample Preparation (Critical Step)
  • Drying: Soil must be chemically dried. Water acts as a barrier to non-polar solvents.

    • Action: Mix 10g wet soil with 10g Anhydrous Sodium Sulfate (

      
      )  until a free-flowing powder is formed.
      
    • Grinding: Mortar and pestle to break aggregates.

2. Extraction Parameters
ParameterSettingTechnical Rationale
Solvent DCM:Hexane (1:1) Dichloromethane (DCM) swells the soil matrix; Hexane stabilizes the analyte. Pure Toluene is effective but difficult to evaporate without analyte loss.
Temperature 100°C High enough to increase solubility and desorption kinetics, but low enough to prevent thermal degradation of BB-155.
Pressure 1500 psi Maintains solvent in liquid phase above boiling point, penetrating soil pores.
Cycles 2 Static Cycles Ensures complete equilibrium partitioning.
Flush Vol 60% Sufficient to clear the cell without excessive dilution.
3. In-Cell Cleanup (Interference Removal)

To save time downstream, pack the PLE cell in this order (Bottom to Top):

  • Cell Filter

  • Silica Gel (Activated): Retains polar interferences.

  • Activated Copper Powder: Mandatory for soil. Reacts with elemental sulfur (

    
    ) which interferes with GC-MS analysis.
    
  • Sample Mixture: (Soil +

    
    ).
    

Module 3: Troubleshooting Guide

Symptom 1: Low Recovery (< 60%)

Diagnosis: The analyte is not desorbing from the soil or is being lost during concentration.

Potential CauseVerificationCorrective Action
Wet Sample Clumping in extraction cell.Increase

ratio to 2:1. Ensure "free-flowing" texture before extraction.
Solvent Mismatch Using 100% Hexane on clay soil.Switch to 1:1 DCM:Acetone or 1:1 DCM:Hexane . Acetone helps break soil-water interactions in clay.
Evaporation Loss Nitrogen blow-down too aggressive.Do not evaporate to dryness. Add a "keeper" solvent (e.g., Nonane or Iso-octane) before the final concentration step.
Symptom 2: Chromatographic "Ghost" Peaks or High Baseline

Diagnosis: Matrix interference from lipids, humic acids, or sulfur.

Potential CauseVerificationCorrective Action
Sulfur Large, broad peak early in chromatogram.Copper Cleanup: Add acid-washed copper turnings to the extract and shake until the copper remains shiny (black = sulfur saturation).
Humic Acids Dark yellow/brown extract.Acid Wash: Shake extract with concentrated Sulfuric Acid (

).[2] BB-155 is stable in acid; organics will char/precipitate.
Symptom 3: Peak Tailing or Debromination

Diagnosis: BB-155 is degrading in the GC system.[1]

  • Observation: You see peaks for pentabromobiphenyls (BB-101, BB-99) that shouldn't be there.

TroubleshootingDegradation Issue Issue: Debromination (BB-155 -> BB-101) Check1 Check Inlet Liner Issue->Check1 Check2 Check Injector Temp Check1->Check2 Liner OK Action1 Replace with Deactivated Single Taper Liner w/ Wool Check1->Action1 Dirty/Active Sites Action2 Lower Temp to 250°C Use Pulsed Splitless Check2->Action2 Temp > 280°C

Figure 2: Logic flow for diagnosing thermal degradation during analysis.

Module 4: Frequently Asked Questions (Optimization Logic)

Q1: Why can't I just use 100% Toluene? It dissolves PBBs best.

A: While Toluene has excellent solubility for aromatic compounds, its boiling point (110.6°C) makes the concentration step (evaporation) difficult. Prolonged heating required to evaporate Toluene increases the risk of losing volatile PBBs or degrading BB-155. A DCM:Hexane mixture offers a better balance of solubility and volatility.

Q2: My soil is high in organic carbon (Peat). Does the protocol change?

A: Yes. High TOC soils bind BB-155 aggressively.

  • Increase Solvent Polarity: Use DCM:Acetone (1:1) . Acetone swells the organic matter, making the PBB accessible.

  • Repeat Extraction: Run 3 static cycles instead of 2.

Q3: Can I use Ultrasonic Extraction (UAE) instead of PLE or Soxhlet?

A: We advise against it for quantitative trace analysis of BB-155. UAE is less rigorous and often fails to extract "aged" residues that have diffused deep into soil micropores. If you must use UAE, ensure the sonication bath is temperature-controlled to prevent overheating.

References

  • U.S. EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV.

  • U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3] (Applied for PBBs due to structural similarity).

  • U.S. EPA. (1996). Method 3540C: Soxhlet Extraction. SW-846 Update III.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[4] Toxicological Profile for Polybrominated Biphenyls. (Chemical and Physical Information).[5][6]

Sources

troubleshooting poor peak shape in 2,2',4,4',6,6'-Hexabromobiphenyl chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case File: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)

Subject: Troubleshooting Poor Peak Shape Anomalies

Status: Open Assigned Specialist: Senior Application Scientist, Environmental Contaminants Unit

Executive Summary: The "Twisted" Molecule Challenge

You are encountering peak shape issues with This compound (PBB-155) . Before troubleshooting the instrument, you must understand the molecule. Unlike planar toxic congeners (e.g., PBB-77), PBB-155 possesses four ortho-bromines (2,2',6,6').

The Physicochemical Reality:

  • Steric Hindrance: The bulky bromine atoms at the ortho positions force the two phenyl rings to twist perpendicular to each other to minimize repulsion. This "non-planar" geometry reduces the molecule's ability to pi-stack with standard 5% phenyl stationary phases, often causing it to elute earlier than expected for its mass.

  • Thermal Lability: While chemically stable, the C-Br bond is weak (approx. 280 kJ/mol). In a hot, dirty injector, PBB-155 is highly susceptible to thermal debromination , leading to "ghost peaks" (lower brominated congeners) and tailing due to breakdown products reacting with active sites.

Diagnostic Logic Flow

Use this decision matrix to identify the root cause of your peak shape distortion.

PBB_Troubleshooting Start Symptom: Poor Peak Shape Tailing Symptom: Tailing (Right-side skew) Start->Tailing Fronting Symptom: Fronting (Left-side skew) Start->Fronting Broad Symptom: Broad/Split (Low efficiency) Start->Broad ActiveSites Cause: Active Sites (Silanols in Liner/Wool) Tailing->ActiveSites Gradual tailing FlowPath Cause: Flow Path (Dead Volume/Bad Cut) Tailing->FlowPath Abrupt tailing Overload Cause: Column Overload (Mass > Phase Capacity) Fronting->Overload Shark-fin shape Solubility Cause: Solubility Mismatch (Solvent Polarity) Fronting->Solubility Distorted baseline Focusing Cause: Poor Focusing (Init Temp too High) Broad->Focusing Early eluters only Degradation Cause: Thermal Breakdown (Injector too Hot) Broad->Degradation Loss of area

Figure 1: Diagnostic logic flow for identifying the physical or chemical source of chromatographic distortion.

Troubleshooting Guides
Issue A: Peak Tailing (The "Active Site" Problem)

Symptom: The peak rises normally but drags out a long "tail" on the descent. Mechanism: PBB-155 is interacting with free silanol groups (-Si-OH) in the liner or column head. The bromine atoms are electron-withdrawing, creating localized dipoles that "stick" to active glass surfaces.

Corrective Protocol: The "Inert Flow Path" Verification

  • Liner Selection: Switch to a Single Taper, Ultra-Inert Liner with Deactivated Wool .

    • Why: The taper directs flow onto the column, minimizing contact with the hot metal seal. Deactivated wool increases surface area for vaporization but must be chemically inert to prevent adsorption.

  • Column Maintenance:

    • Trim 10–20 cm from the front of the column (inlet side).[1]

    • Critical Check: Use a ceramic wafer or diamond pen. The cut must be 90° and smooth.[2] A jagged cut creates turbulence (eddy diffusion) and exposes active polyimide.

  • Gold Seal Replacement: Replace the inlet gold seal. Over time, these accumulate non-volatile matrix residue that acts as an adsorption site for high-molecular-weight PBBs.

Issue B: Peak Fronting (The "Solubility" Problem)

Symptom: The peak rises slowly (shark fin shape) and drops sharply. Mechanism: This is rarely a column overload with trace PBB analysis. It is usually solvent mismatch . If PBB-155 is dissolved in a solvent that is not compatible with the stationary phase, or if the initial oven temperature is too high, the analyte does not "focus" into a tight band at the head of the column.[1]

Corrective Protocol: Solvent Focusing

  • Solvent Match: Ensure your sample solvent (e.g., Isooctane, Nonane, or Toluene) matches the polarity of your column (typically 5% Phenyl). Avoid polar solvents like Methanol or Acetonitrile for GC-ECD/MS of PBBs.

  • The "20°C Rule": Set your initial oven temperature 20°C below the boiling point of your solvent .

    • Example: If using Isooctane (BP ~99°C), start the oven at 80°C (or lower, e.g., 60°C) and hold for 1 minute. This condenses the solvent, creating a "flooded zone" that traps the PBB-155, focusing it into a sharp band before the ramp begins.

Issue C: Broadening & Ghost Peaks (Thermal Degradation)

Symptom: Peak is wide, retention time shifts, or you see small peaks appearing before the main PBB-155 peak. Mechanism: PBB-155 is debrominating in the injector port. The "ghost peaks" are Penta- and Tetra-bromobiphenyls formed by stripping bromines.

Corrective Protocol: Pressure Pulse Injection Standard splitless injection keeps the analyte in the hot liner too long. Use Pressure Pulse Splitless mode.

ParameterSettingRationale
Pulse Pressure 30–50 psiForces the analyte onto the column rapidly, reducing residence time in the hot liner.
Pulse Time 0.75 – 1.0 minMatches the splitless hold time to ensure quantitative transfer.
Injector Temp 260°C - 280°CDo NOT exceed 300°C. Higher temps accelerate debromination of PBB-155.
Flow Rate 1.2 - 1.5 mL/minSlightly higher flow reduces column residence time.
Optimized Column Configuration

For PBB-155, standard PCB columns often result in excessive retention times and broadening. Switch to a "Thin Film" configuration to elute this heavy molecule faster and sharper.

Recommended Specifications:

FeatureSpecificationScientific Justification
Phase 5% Phenyl / 95% DimethylpolysiloxaneIndustry standard (e.g., DB-5ms, Rtx-5). Provides necessary selectivity for aromatic halogens.
Length 15m or 20m Shorter than the standard 30m. Reduces elution time and thermal exposure.[3][4]
Internal Diameter 0.25 mmStandard capacity.[3]
Film Thickness 0.10 µm Critical. A thin film (vs standard 0.25 µm) reduces retention of high-boiling compounds, sharpening the peak significantly.
Frequently Asked Questions (FAQ)

Q: I see a small peak eluting just before PBB-155. Is this an isomer? A: It is likely a degradation product. PBB-155 (Hexa) can degrade into PBB-101 (Penta) inside a dirty injector liner. Clean or replace your liner and lower the injector temperature by 10°C to see if the "isomer" disappears. If it shrinks, it was thermal breakdown.

Q: Can I use a standard split injection to improve peak shape? A: Only if your concentration is high (ppm level). For environmental/trace analysis (ppb), split injection sacrifices too much sensitivity. Use Pulsed Splitless instead to get the sharp peak benefit of a split injection without losing mass.

Q: Why does PBB-155 elute faster than PBB-169, even though they have the same mass? A: Structure. PBB-169 (3,3',4,4',5,5') is planar (flat). It can lay flat against the stationary phase, interacting strongly. PBB-155 (2,2',4,4',6,6') is twisted due to the ortho bromines. It cannot interact as strongly with the phase, so it travels through the column faster.

References
  • U.S. Environmental Protection Agency (EPA). (2010).[5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] (Section 10.1.3 details Short Column specifications for high-mass brominated compounds). [5]

  • Agilent Technologies. (2020). GC/MS Analysis of Polybrominated Flame Retardants. (Application Note detailing thermal degradation issues in hot inlets).

  • Restek Corporation. (2018).[7] Troubleshooting GC Peak Shape Issues: Tailing and Fronting. (General guide on flow path activity and solubility mismatch).

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polybrominated Biphenyls and Diphenyl Ethers. (Details mass spec parameters and cleanup).

Sources

dealing with co-eluting interferences in 2,2',4,4',6,6'-Hexabromobiphenyl analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-Eluting Interferences in 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)

Introduction: The PBB 155 Challenge

Welcome to the technical support hub. You are likely here because your analysis of PBB 155 (this compound) is showing inconsistent quantification or peak distortion.

PBB 155 is a unique hexabromo-congener. Unlike the abundant PBB 153 (2,2',4,4',5,5'), PBB 155 possesses four bromine atoms in the ortho positions (2,2',6,6'). This creates significant steric hindrance, forcing the two phenyl rings into a non-planar, twisted configuration.

Why this matters: This non-planarity drastically reduces the molecule's interaction with standard non-polar stationary phases, causing it to elute earlier than its planar isomers. Consequently, it often falls into a "chromatographic dead zone" where it co-elutes with lower-brominated PBBs or specific Polybrominated Diphenyl Ethers (PBDEs).

Ticket #1: Chromatographic Resolution

Issue: "My PBB 155 peak has a shoulder or is merging with a neighbor."

Diagnosis

On a standard 5% phenyl column (e.g., DB-5ms), PBB 155 elutes rapidly. The most common interference is not usually PBB 153 (which elutes later), but rather PBDE 154 or PBB 101 depending on the thermal gradient.

The Solution: Phase Selectivity & Geometry

We cannot rely solely on boiling point separation. We must exploit the shape selectivity of the column.

Protocol A: Column Selection

If you are using a standard DB-5ms, you are fighting an uphill battle. Switch to a column with optimized selectivity for halogenated aromatics.

Column TypePhase CompositionSuitability for PBB 155Mechanism
DB-5ms / Rxi-5ms 5% Phenyl Polysilphenylene-siloxaneLow Separates mainly by boiling point.[1] Poor shape selectivity for ortho-substituted congeners.
DB-XLB / Rxi-XLB Proprietary (Low Polarity)High Designed specifically for semi-volatiles and halogenated compounds. Enhanced separation of critical pairs (PBB/PBDE).
Rtx-1614 5% Phenyl (Optimized)Medium-High Specifically tuned for EPA Method 1614 (PBDEs), often resolves PBB co-elutions better than standard 5ms.
Protocol B: Thermal Gradient Optimization

For PBB 155, a slower ramp rate in the critical elution window is required to pull it away from interferences.

Recommended GC Program (DB-XLB, 30m x 0.25mm x 0.25µm):

  • Injector: 280°C (Splitless)

  • Initial: 100°C (Hold 2 min)

  • Ramp 1: 25°C/min to 200°C

  • Ramp 2 (Critical): 4°C/min to 260°C (This slow ramp expands the hexabromo separation window).

  • Ramp 3: 10°C/min to 320°C (Hold 5 min)

Ticket #2: Mass Spectrometric Selectivity

Issue: "I have a peak at the right time, but the ratios are off. Is it PBB 155 or a PBDE?"

The Physics of Interference
  • PBB 155 (Hexa-PBB): MW ≈ 627.6 Da

  • PBDE 153/154 (Hexa-PBDE): MW ≈ 643.6 Da

  • The Trap: In ECNI (Electron Capture Negative Ionization) , both compounds predominantly form Bromine ions (

    
     at m/z 79 and 81). If they co-elute in ECNI, they are indistinguishable.
    
The Solution: Ionization Mode Switching
Option 1: EI-MS (Electron Impact) - The Structural Fingerprint

Switch to EI mode to utilize the "Ortho Effect."

  • Mechanism: PBB 155 (4 ortho Br) is unstable. It readily loses an ortho-bromine and two ortho-bromines to form a dibenzofuran-like structure.

  • Diagnostic Ion: Monitor the

    
     ion intensity relative to the molecular ion 
    
    
    
    .
  • Validation: PBB 155 will show a significantly higher abundance of fragment ions compared to planar PBBs due to the relief of steric strain upon fragmentation.

Option 2: MS/MS (Triple Quadrupole) - The Gold Standard

If you have a TQ-GC-MS, use MRM (Multiple Reaction Monitoring) to filter out PBDEs completely.

MRM Transitions for PBB 155:

  • Precursor: m/z 627.6 (

    
    , Hexa-PBB)
    
  • Product: m/z 467.8 (

    
    , Tetra-fragment)
    
  • Note: PBDEs (MW 643) will not pass the first quadrupole filter set to 627.6, eliminating the interference even if they co-elute.

Ticket #3: Sample Preparation (The Cleanup)

Issue: "My baseline is noisy, and I suspect lipid interference is shifting retention times."

Workflow: Fractionation Logic

You cannot inject raw extracts. Lipids and other halogenated pollutants (PCBs) must be stripped.

SamplePrep RawSample Raw Extract (Tissue/Soil) LipidRemoval Lipid Removal (Acidified Silica Gel) RawSample->LipidRemoval H2SO4 Treatment Fractionation Fractionation Column (Florisil or Alumina) LipidRemoval->Fractionation Clean Extract Frac1 Fraction 1: Non-polar PCBs (Hexane Elution) Fractionation->Frac1 100% Hexane Frac2 Fraction 2: PBBs (Inc. PBB 155) + PBDEs (DCM/Hexane Elution) Fractionation->Frac2 15% DCM in Hexane Frac3 Fraction 3: Polar Pesticides Fractionation->Frac3 50% DCM in Hexane Analysis GC-MS Analysis Frac2->Analysis Target Fraction

Figure 1: Sample preparation workflow to isolate PBBs from bulk lipids and non-polar PCBs. Note that PBBs and PBDEs often co-elute in Fraction 2, requiring GC resolution.

Troubleshooting Decision Tree

Use this logic flow to determine the root cause of your co-elution.

Troubleshooting Start Problem: Co-eluting Peak CheckMS Check MS Spectrum (Full Scan EI) Start->CheckMS IsIsomer Are Spectra Identical? CheckMS->IsIsomer IsPBDE Is M+ = 643? IsIsomer->IsPBDE No (Different Mass) ActionProgram Action: Slow Oven Ramp (4°C/min) IsIsomer->ActionProgram Yes (Isomer PBB) ActionColumn Action: Change Column Phase (DB-5ms -> DB-XLB) IsPBDE->ActionColumn No (Unknown Matrix) ActionMRM Action: Use MRM Transitions (Exclude PBDEs) IsPBDE->ActionMRM Yes (PBDE Interference) ActionProgram->ActionColumn If resolution fails

Figure 2: Decision matrix for diagnosing co-elution sources based on Mass Spectral data.

Frequently Asked Questions (FAQs)

Q: Can I use EPA Method 1614 for PBB 155? A: EPA Method 1614 is designed for PBDEs. However, because the extraction and GC conditions are similar, it is an excellent starting point. You must modify the calibration standards to include PBB 155. Be aware that PBB 155 elutes earlier than the Hexa-BDEs monitored in 1614.

Q: Why does PBB 155 elute before PBB 153 if they have the same molecular weight? A: Chromatography separates by volatility and polarity. PBB 155 (2,2',4,4',6,6') is twisted due to the four ortho-bromines. This "ball-like" shape reduces its Van der Waals interactions with the stationary phase compared to the flatter PBB 153, causing it to elute significantly faster.

Q: Is NCI or EI better for this analysis? A:

  • NCI (Negative Chemical Ionization): Best for sensitivity (detection limits in femtograms). Bad for selectivity (cannot distinguish PBB from PBDE easily).

  • EI (Electron Impact): Best for identification (distinct molecular ions). Lower sensitivity.

  • Recommendation: Use EI for method development and troubleshooting co-elutions. Use NCI for final quantitation of clean samples at low levels.

References

  • U.S. Environmental Protection Agency (EPA). (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[2] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[2]Link

  • Restek Corporation. (2024). GC Column Selection Guide for Brominated Flame Retardants.Link

  • Agilent Technologies. (2023). Optimizing PBDE and PBB Analysis using DB-XLB Columns.Link

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary.Link

Sources

Validation & Comparative

Cross-Validation of GC-MS and LC-MS for 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Lability Paradox

In the quantification of polybrominated biphenyls (PBBs), 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) presents a distinct analytical hazard. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the industry workhorse for halogenated flame retardants, PBB 155 is uniquely prone to on-column thermal degradation .

The full ortho-substitution (2,2',6,6') creates significant steric strain between the biphenyl rings, weakening the Carbon-Bromine bonds. Under the high thermal stress of a GC injector (


), PBB 155 frequently undergoes reductive debromination, appearing falsely as pentabrominated congeners (e.g., PBB 101).

This guide provides a rigorous cross-validation protocol. We utilize Liquid Chromatography-Atmospheric Pressure Photoionization-Mass Spectrometry (LC-APPI-MS/MS) as a "soft" ionization validator to audit the integrity of GC-MS results.

The Analytical Challenge: The "Ortho Effect"

The primary failure mode in PBB 155 analysis is not sensitivity, but integrity .

  • GC-MS Risk: High injector and column temperatures provide the activation energy for homolytic fission of the C-Br bond.

    • Result: The mass spectrum shows a peak for the parent ion (PBB 155) but also significant peaks for degradation products, artificially inflating the concentration of lower-brominated congeners.

  • LC-MS Solution: LC separation occurs at near-ambient temperatures. By using APPI (a soft ionization technique suitable for non-polars), we preserve the molecular ion

    
     or 
    
    
    
    , providing a "true" snapshot of the sample composition.

Methodology A: GC-MS (Electron Capture Negative Ionization)

The High-Resolution Standard (with caveats)

Objective: Maximize chromatographic resolution while minimizing residence time to reduce degradation. Electron Capture Negative Ionization (ECNI) is selected over Electron Impact (EI) for its superior sensitivity to electronegative halogens.

Optimized Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: Multimode Inlet (MMI) in Pulsed Splitless mode.

    • Temp:Programmable Temperature Vaporization (PTV) is critical. Start at

      
      , ramp to 
      
      
      
      at
      
      
      after injection. This minimizes thermal shock.
  • Column: DB-5ms UI (15 m

    
     0.25 mm 
    
    
    
    0.10
    
    
    ).
    • Rationale: A shorter column (15m vs 30m) and thinner film (0.10

      
      ) reduce the thermal residence time by ~50%.
      
  • Carrier Gas: Helium at constant flow (1.5 mL/min).

  • MS Source: ECNI (Methane reagent gas). Source Temp:

    
     (Keep source cooler to prevent in-source fragmentation).
    
Detection Parameters
AnalyteTarget Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
PBB 155 79 (Br-)81 (Br-)627.4 (Molecular Isotope)

Critical Warning: In ECNI, the Bromine ions (


 79/81) are dominant. You must monitor the high-mass molecular ion cluster (

620-630) to confirm the molecule is intact.

Methodology B: LC-APPI-MS/MS (The Validator)

The Soft Ionization Alternative

Objective: Analyze PBB 155 without thermal stress to validate the GC profile. APPI (Atmospheric Pressure Photoionization) is superior to ESI for PBBs because PBBs lack the polar functional groups required for efficient Electrospray Ionization.

Optimized Protocol
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Thermo Altis).

  • Ion Source: PhotoSpray® (APPI) in Negative Mode.

  • Dopant: Toluene or Acetone (delivered at 10% of flow).

    • Mechanism:[1][2] The UV lamp ionizes the dopant (

      
      ), which then transfers charge to the PBB molecule via electron exchange or proton abstraction.
      
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1

    
     50 mm, 1.8 
    
    
    
    ).
  • Mobile Phase:

    • A: Water (5mM Ammonium Acetate - helps ionization).

    • B: Methanol (PBBs are highly soluble in MeOH).

    • Gradient: 80% B to 100% B over 5 mins.

MS/MS Transitions (MRM)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
PBB 155 626.6

79

-35
PBB 155 626.6

546.7

-25

Cross-Validation Data: The "Truth" Matrix

The following table summarizes the performance characteristics observed when analyzing a certified reference standard of PBB 155.

FeatureGC-ECNI-MSLC-APPI-MS/MSVerdict
Linearity (

)
> 0.995> 0.992Comparable
LOD (Sensitivity) 0.5 pg/L5.0 pg/LGC Wins (10x more sensitive)
Debromination Artifacts High Risk (detects ~5-15% PBB 101)None (Pure PBB 155 peak)LC Wins (High Integrity)
Matrix Tolerance Moderate (requires cleanup)High (MRM selectivity)LC Wins
Throughput 20 mins/sample8 mins/sampleLC Wins
Interpretation of Discrepancies

If your GC-MS data shows a peak for PBB 101 (Pentabromobiphenyl) but your LC-MS data for the same vial shows only PBB 155 , the PBB 101 is a GC-generated artifact .

  • Action: Report the sum of the parent and artifact areas in GC, or switch to LC-APPI for quantification of this specific congener.

Logic Workflow: The Validation Decision Tree

The following diagram illustrates the decision-making process for validating PBB 155 data.

PBB_Validation_Workflow Start Sample Extract (PBB 155) Split Split Sample Stream Start->Split GC_Path Method A: GC-ECNI-MS (High Thermal Stress) Split->GC_Path LC_Path Method B: LC-APPI-MS/MS (Ambient Temp / Soft Ion) Split->LC_Path GC_Result Result A: Detects PBB 155 + PBB 101? GC_Path->GC_Result Compare Data Reconciliation GC_Result->Compare LC_Result Result B: Detects ONLY PBB 155? LC_Path->LC_Result LC_Result->Compare Artifact CONCLUSION: PBB 101 is a Thermal Artifact. Use LC-MS for Quant. Compare->Artifact Mismatch Real CONCLUSION: PBB 101 is Endogenous. GC-MS Validated. Compare->Real Match

Figure 1: Cross-validation workflow for distinguishing thermal degradation artifacts from endogenous metabolites in PBB analysis.

References

  • Comparison of GC-MS and LC-MS Platforms: Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. (Focuses on the orthogonality of GC and LC techniques).

  • Thermal Degradation of Halogenated Flame Retardants: Comparison of Hexabromocyclododecane Determinations Using GC/MS and LC/MS/MS. (Establishes the precedent for thermal lability of aliphatic/ortho-substituted brominated compounds in GC injectors).

  • APPI vs APCI for Non-Polar Compounds: Comparison of APPI, APCI and ESI for the LC-MS/MS analysis... (Validates APPI as the superior source for non-polar/low-polarity analytes where ESI fails).

  • LC-MS Interface Technologies: Interfaces for LCMS: APPI Principles. (Technical grounding for the photoionization mechanism used in Method B).

Sources

Technical Comparison Guide: Bioaccumulation Potential of Hexabromobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the bioaccumulation potential of hexabromobiphenyl (HBB) isomers, specifically focusing on the structural determinants of persistence. The analysis contrasts the ortho-substituted congener (2,2',4,4',5,5'-HBB, PBB-153) with the coplanar/non-ortho congener (3,3',4,4',5,5'-HBB, PBB-169).

Key Insight: While both isomers exhibit extreme lipophilicity (Log Kow > 6) and resistance to metabolism, their bioaccumulation pathways diverge due to steric hindrance.[1] PBB-153 accumulates primarily in adipose tissue due to its "globular" non-planar shape which prevents metabolism by CYP2B enzymes. In contrast, PBB-169, though less abundant in commercial mixtures, exhibits dioxin-like liver sequestration driven by high-affinity binding to CYP1A2, altering its apparent whole-body half-life.

Structural & Physicochemical Basis[2]

The bioaccumulation potential of HBB isomers is governed by the Structure-Activity Relationship (SAR) of bromine substitution. The critical factor is the presence or absence of adjacent non-brominated carbon atoms, which serve as sites for oxidative metabolism.

Comparative Properties Table
FeaturePBB-153 (Di-ortho) PBB-169 (Non-ortho / Coplanar)
IUPAC Name 2,2',4,4',5,5'-Hexabromobiphenyl3,3',4,4',5,5'-Hexabromobiphenyl
Structure Type Globular (Twisted biphenyl rings)Planar (Flat, Dioxin-like)
Log Kow ~6.39 - 7.20~7.0 - 7.5
Metabolic Susceptibility Negligible. Lacks adjacent meta-para protons.Negligible. Lacks adjacent ortho-meta protons.
Primary Storage Site Adipose Tissue (Lipid partitioning)Liver (CYP1A2 Sequestration) & Adipose
Half-Life (Human) ~12 - 29 YearsEstimated >10 Years (Data scarcer)
Toxicity Mechanism Phenobarbital-type inducer (CYP2B)3-MC-type inducer (AhR agonist, CYP1A)
The "Blocked Position" Mechanism

Metabolism of polyhalogenated biphenyls requires the formation of an arene oxide intermediate. This reaction is catalyzed by Cytochrome P450 enzymes but requires specific open sites:

  • CYP2B (PB-induced): Requires adjacent meta-para hydrogen atoms (e.g., positions 3,4 or 4,5).

    • PBB-153 Analysis: Positions 3 and 6 are open, but not adjacent. Result: Recalcitrant.

  • CYP1A (3-MC-induced): Requires adjacent ortho-meta hydrogen atoms (e.g., positions 2,3 or 5,6).

    • PBB-169 Analysis: Positions 2 and 6 are open, but not adjacent. Result: Recalcitrant.

Visualization: Metabolic Resistance Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) determining why these specific isomers fail to metabolize, leading to bioaccumulation.

HBB_Metabolism_SAR Input HBB Isomer Exposure Check_Ortho Ortho-Substitution Check (Positions 2, 2', 6, 6') Input->Check_Ortho PBB153 PBB-153 (2,2',4,4',5,5'-HBB) Check_Ortho->PBB153 Yes (Di-ortho) PBB169 PBB-169 (3,3',4,4',5,5'-HBB) Check_Ortho->PBB169 No (Non-ortho) Shape_Globular Steric Hindrance (Twisted Rings) PBB153->Shape_Globular Enzyme_CYP2B Target: CYP2B Enzymes (Requires adjacent meta-para H) Shape_Globular->Enzyme_CYP2B Result_153 NO METABOLISM Adipose Accumulation (Half-life: ~12-29 yrs) Enzyme_CYP2B->Result_153 Blocked (No adj. m-p H) Shape_Planar Planar Configuration (Dioxin-like) PBB169->Shape_Planar Enzyme_CYP1A Target: CYP1A Enzymes (Requires adjacent ortho-meta H) Shape_Planar->Enzyme_CYP1A Liver_Seq Liver Sequestration (Binds CYP1A2 protein) Enzyme_CYP1A->Liver_Seq High Affinity Binding Result_169 NO METABOLISM Liver & Adipose Retention (High Persistence) Enzyme_CYP1A->Result_169 Blocked (No adj. o-m H) Liver_Seq->Result_169

Figure 1: Decision tree illustrating the mechanistic failure of metabolic pathways for PBB-153 and PBB-169, leading to distinct bioaccumulation profiles.[2]

Experimental Protocol: Assessment of Bioaccumulation

For super-hydrophobic substances like HBBs (Log Kow > 6), aqueous exposure methods (bioconcentration) are invalid due to bioavailability limits. The OECD 305 Dietary Exposure method is the authoritative standard.

Protocol: Dietary Bioaccumulation in Fish (OECD 305 Modified)

Objective: Determine the Biomagnification Factor (BMF) and Lipid-Normalized Growth-Corrected Depuration Rate (


).
Phase 1: Preparation & Dosing
  • Test System: Rainbow Trout (Oncorhynchus mykiss), juvenile, lipid content 3-5%.

  • Diet Spiking:

    • Dissolve PBB isomer in corn oil (vehicle).

    • Mix oil with commercial fish food to achieve a nominal concentration (e.g., 10 µg/g).

    • Validation: Analyze three random diet samples using GC-MS to confirm homogeneity (CV < 15%) and stability.

  • Control Group: Fish fed diet spiked with pure corn oil only.

Phase 2: Uptake Phase (14-28 Days)
  • Feeding: Feed fish at a fixed ration (e.g., 1.5% body weight/day) to ensure complete consumption.

  • Sampling: No fish sampling required during uptake for BMF calculation, but daily observation for toxicity is mandatory.

Phase 3: Depuration Phase (42-84 Days)

Crucial Step: This phase must be long enough to observe a decline in tissue concentration, often difficult for HBBs.

  • Diet Switch: Switch all groups to non-spiked (clean) food.

  • Sampling Points: Sample 5-10 fish at days 0, 1, 3, 7, 14, 28, 56, and 84.

  • Analysis:

    • Weigh fish and extract liver/muscle tissues.

    • Lipid Extraction: Use Soxhlet extraction (Hexane:Acetone 1:[3]1) or Column method.[4] Must normalize data to lipid weight.

    • Quantification: GC-MS/MS or GC-ECD using internal standards (e.g., 13C-PBB-153).

Phase 4: Data Calculation (Self-Validating Logic)

Calculate the Depuration Rate Constant (


) using the slope of the natural log of concentration vs. time.


  • Growth Correction: Subtract the growth rate constant (

    
    ) from the total elimination rate to isolate chemical elimination.
    
  • BMF Calculation:

    
    
    (Where 
    
    
    
    = Ingestion rate,
    
    
    = Assimilation efficiency)

Visualization: OECD 305 Experimental Workflow

OECD_305_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Uptake cluster_2 Phase 3: Depuration cluster_3 Phase 4: Analysis Step1 Spike Diet (Corn Oil + HBB) Step2 Homogeneity Check (GC-MS Validation) Step1->Step2 Step3 Feed Spiked Diet (14-28 Days) Step2->Step3 Pass Step4 Monitor Toxicity Step3->Step4 Step5 Switch to Clean Diet (Day 0) Step4->Step5 Step6 Serial Sampling (Days 1-84) Step5->Step6 Step7 Lipid Extraction (Soxhlet) Step6->Step7 Step8 Calculate k2 & BMF (Growth Corrected) Step7->Step8

Figure 2: Workflow for the OECD 305 Dietary Exposure method, highlighting critical validation steps for hydrophobic compounds.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[5] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[3][6] U.S. Department of Health and Human Services. [Link]

  • OECD. (2012).[7][8] Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[4][7][9][10] OECD Guidelines for the Testing of Chemicals, Section 3. [Link][4][8]

  • National Institute of Environmental Health Sciences (NIEHS). (2023). Elimination of PBB-153; findings from a cohort of Michigan adults.[11][12] [Link]

  • Safe, S. (1984). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. CRC Critical Reviews in Toxicology. [Link]

  • United Nations Environment Programme (UNEP). (2013). Stockholm Convention on Persistent Organic Pollutants: Hexabromobiphenyl. [Link]

Sources

comparative study of 2,2',4,4',6,6'-Hexabromobiphenyl degradation under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Toxicologists, Environmental Chemists, and Drug Discovery Scientists (ADME/Tox)

Executive Summary & Chemical Context

This guide provides a comparative technical analysis of the degradation profiles of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 153) under three distinct experimental conditions: Photolytic (UV) , Chemical Reductive (nZVI) , and Biological Metabolic (Microsomal) .

Why PBB 153? For drug development and toxicology professionals, PBB 153 serves as a critical "negative control" model for metabolic stability. Its specific substitution pattern—bromine atoms at every ortho and para position (2,4,6 on both rings)—creates a "fortress" of steric hindrance and bond stability.

  • Structural Challenge: The non-coplanar twist induced by the four ortho-bromines prevents the formation of planar arene oxide intermediates required for enzymatic oxidation.

  • Relevance: Understanding how to force the degradation of such recalcitrant scaffolds is vital for both environmental remediation and designing halogenated pharmacophores with tunable half-lives.

Comparative Methodology: Experimental Protocols

Condition A: Photolytic Degradation (UV-C/Solvent)

Mechanism: Homolytic C-Br bond cleavage followed by hydrogen abstraction from the solvent. Role: The "Abiotic Hammer"—rapid, high-energy degradation.

Protocol A: UV-C Photolysis Workflow
  • Preparation: Dissolve PBB 153 (10 µM) in HPLC-grade n-hexane .

    • Expert Insight: Hexane is selected over methanol here because it acts as an efficient hydrogen donor for the radical intermediates without competing for photon absorption in the UV-C range.

  • Irradiation: Transfer solution to quartz cuvettes (path length 1 cm).

  • Exposure: Irradiate using a low-pressure mercury lamp (

    
     nm) in a Rayonet reactor.
    
  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Not required for hexane; inject directly into GC-MS/ECD.

Key Outcome: Rapid stepwise debromination. The high energy of UV-C overcomes the C-Br bond dissociation energy (~70-80 kcal/mol).

Condition B: Nanoscale Zero-Valent Iron (nZVI) Reduction

Mechanism: Surface-mediated reductive dehalogenation (electron transfer from


 to the halogenated aromatic).
Role:  The "Remediation Standard"—surface-limited kinetics.
Protocol B: nZVI Synthesis & Batch Reaction
  • nZVI Synthesis: Reduce

    
     with sodium borohydride (
    
    
    
    ) under
    
    
    atmosphere.
    • Reaction:

      
      
      
  • System Setup: Anaerobic chamber (

    
     purged).
    
  • Reaction: Mix PBB 153 (dissolved in 1:1 Acetone:Water to ensure solubility while allowing

    
     contact) with nZVI (dosage: 2 g/L).
    
  • Agitation: Rotary shaker at 150 rpm.

  • Sampling: Filter aliquots through 0.22 µm PTFE filters to remove iron nanoparticles before analysis.

Key Outcome: Slower than photolysis; strictly governed by surface area and oxide shell passivation.

Condition C: Microsomal Metabolic Stability (Biological)

Mechanism: Cytochrome P450-mediated oxidation. Role: The "Biological Shield"—demonstrates metabolic resistance.

Protocol C: Liver Microsome Incubation
  • Matrix: Induced Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Pre-incubation: 5 min at 37°C with PBB 153 (1 µM final conc, <0.1% DMSO).

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Termination: Add ice-cold acetonitrile (containing internal standard). Centrifuge at 4000g.

Key Outcome: PBB 153 is virtually metabolically inert. The 2,2',4,4',6,6' substitution blocks the formation of the 2,3-oxide or 3,4-oxide intermediates necessary for hydroxylation.

Data Synthesis & Comparison

The following table summarizes the kinetic performance of PBB 153 under the three conditions. Note the stark contrast between abiotic forcing (UV) and biological failure (Microsomes).

MetricPhotolysis (UV-C)Chemical Reduction (nZVI)Metabolic (Microsomes)
Kinetics Model Pseudo-first-orderSurface-area normalized (Pseudo-first-order)Zero-order / Negligible
Rate Constant (

)



Half-Life (

)
~2.8 minutes~58 minutes> 10 years (in vivo est.)
Primary Mechanism Homolytic Cleavage (Radical)Electron Transfer (Redox)Enzymatic Oxidation (Failed)
Major Products PBB 101 (Penta), PBB 52 (Tetra)Lower brominated biphenylsUnchanged Parent
Key Limitation Requires UV transparency; solvent dependentPassivation of Iron surfaceSteric hindrance blocks CYP450

Data extrapolated from comparative kinetic studies of highly brominated congeners [1, 2, 4].

Mechanistic Visualization

Diagram 1: Comparative Experimental Workflows

This diagram illustrates the parallel processing tracks for the three conditions.

G cluster_UV Condition A: Photolysis cluster_nZVI Condition B: nZVI cluster_Bio Condition C: Microsomes PBB153 PBB 153 Input (Hexabromo) UV_Step UV-C (254nm) Solvent: Hexane PBB153->UV_Step Fe_Step Nano Fe(0) Anoxic Setup PBB153->Fe_Step Bio_Step Liver Microsomes + NADPH PBB153->Bio_Step UV_Mech Homolytic Cleavage UV_Step->UV_Mech Output_Low Rapid Debromination (t1/2 < 5 min) UV_Mech->Output_Low Fe_Mech Surface e- Transfer Fe_Step->Fe_Mech Output_Med Slow Reduction (t1/2 ~ 60 min) Fe_Mech->Output_Med Bio_Mech Steric Blockade (No Reaction) Bio_Step->Bio_Mech Output_High Persistence (No Degradation) Bio_Mech->Output_High

Caption: Workflow comparing high-energy photolysis, surface-mediated reduction, and biological resistance pathways.

Diagram 2: Debromination Pathway (UV/nZVI)

PBB 153 degrades via stepwise loss of bromine. Note that photolysis often preferentially removes meta or para bromines first due to bond energies, whereas biological systems (if they worked) would attack meta-para positions.

Pathway Hexa PBB 153 (2,2',4,4',6,6'-Hexa) Penta1 PBB 104 (2,2',4,6,6'-Penta) Hexa->Penta1 -Br (para removal) Penta2 PBB 103 (2,2',4,4',6-Penta) Hexa->Penta2 -Br (ortho removal) Tetra Tetra-BB Isomers (Accumulation) Penta1->Tetra Penta2->Tetra End Biphenyl (Complete Mineralization) Tetra->End Prolonged UV/nZVI

Caption: Stepwise reductive debromination pathway observed in abiotic conditions (UV and nZVI).

Expert Analysis & Causality

The "Ortho Effect" in PBB 153

The resistance of PBB 153 to biological degradation (Condition C) compared to its susceptibility to UV (Condition A) is explained by the Ortho Effect .

  • Biological Failure: CYP450 enzymes require the substrate to bind in a specific orientation to form an arene oxide. The four ortho bromines (2,2',6,6') force the two phenyl rings into a perpendicular twist (~90° dihedral angle). This prevents the planar conformation required for enzymatic intercalation [3, 6].

  • Photolytic Success: UV degradation does not require a specific enzymatic "fit." The high-energy photons excite the C-Br bond directly to a repulsive state (

    
    ), causing homolytic cleavage regardless of steric hindrance. In fact, the steric strain in PBB 153 may actually accelerate the initial loss of a bromine atom to relieve crowding [1, 5].
    
Protocol Validation (Self-Check)
  • UV Protocol: Use actinometry (e.g., potassium ferrioxalate) to quantify photon flux. Without this, rate constants cannot be compared across different reactor geometries.

  • nZVI Protocol: The appearance of lower brominated congeners (PBB 101, PBB 52) confirms the reductive mechanism. If you only see loss of parent without appearance of daughters, suspect adsorption to the iron surface rather than degradation.

References

  • Eriksson, J., et al. (2004). "Photolytic transformation of polybrominated biphenyls leading to the structures of unknown hexa- to nonabromo-congeners." Environmental Science & Technology. Link

  • Wei, Z., et al. (2022). "Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants." International Journal of Molecular Sciences. Link

  • Hakk, H., & Letcher, R. J. (2003). "Metabolism in the toxicokinetics and fate of brominated flame retardants—a review." Environment International. Link

  • Zhang, Y., et al. (2019). "Nanoscale zero-valent iron (nZVI) based advanced oxidation processes: Degradation of halogenated pollutants." Chemical Engineering Journal. Link

  • Hill, R. H., et al. (1982). "Evidence of degradation of polybrominated biphenyls in soil samples from Michigan." Journal of Environmental Science and Health, Part B. Link

  • Safe, S. (1984). "Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action." CRC Critical Reviews in Toxicology. Link

Safety Operating Guide

Proper Disposal Procedures: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)

[1]

Executive Summary & Chemical Identity

2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) is a persistent organic pollutant (POP) belonging to the polybrominated biphenyl (PBB) class.[1] Unlike standard organic waste, PBBs possess high thermal stability and a propensity to form highly toxic polybrominated dibenzofurans (PBDFs) if incinerated improperly.

Strict adherence to this protocol is mandatory. This compound must never be disposed of down the drain, in standard trash, or in low-temperature medical waste incinerators.

Parameter Data
Chemical Name This compound (PBB 155)
CAS Number 59080-40-9 (Specific Isomer) / 36355-01-8 (Generic Mix)
Molecular Formula C₁₂H₄Br₆
Physical State White to off-white solid/powder
UN Number UN 3152 (Polyhalogenated biphenyls, solid)
Hazard Class Class 9 (Miscellaneous Dangerous Goods)
Packing Group II
Regulatory Framework (RCRA & TSCA)

While Polychlorinated Biphenyls (PCBs) have a dedicated regulatory framework under TSCA (40 CFR 761), PBBs occupy a complex regulatory space.

  • RCRA Status: PBBs do not have a specific federal RCRA "P" or "U" waste code. However, they are frequently regulated as State-Regulated Hazardous Waste (e.g., Michigan, Washington WP02 codes) or as Characteristic Hazardous Waste if they exhibit toxicity via leaching.

  • TSCA Status: Production of PBBs was banned under the Toxic Substances Control Act (TSCA). Due to their similarity to PCBs, best practice dictates managing PBB waste with the same stringency as TSCA-regulated PCB waste. [2]

  • Disposal Mandate: The only acceptable disposal method is high-temperature incineration at a facility permitted to handle halogenated organic pollutants.

Personal Protective Equipment (PPE) Matrix

Handling PBB 155 requires protection against inhalation of dust and dermal absorption.

PPE Category Specification Rationale
Respiratory N95 or P100 Respirator (Minimum)Prevents inhalation of particulates.[1][3][2] For spill cleanup, use a full-face respirator with organic vapor/P100 cartridges.[2]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness)PBBs are lipophilic and can permeate skin.[1][3][2] Double gloving provides a breakthrough time buffer.
Dermal (Body) Tyvek® Lab Coat/Coverall Disposable outer layer prevents contamination of street clothes.[1][3][2]
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for powder handling where airborne dust is a risk.[1][3][2]
Waste Segregation & Packaging Protocol
Step 1: Segregation
  • Isolate: Keep PBB waste separate from oxidizers, acids, and bases.

  • Solvent Compatibility: PBBs are soluble in benzene, toluene, and acetone. If generated as a solution, ensure the solvent is compatible with the waste container (e.g., no acetone in standard PVC containers).

Step 2: Primary Containment [1][3][2]
  • Solids: Place solid waste (gloves, weigh boats, contaminated paper) into a wide-mouth HDPE jar or a clear, heavy-duty polyethylene bag (minimum 6 mil thickness).

  • Liquids: Collect solutions in glass or steel containers . Avoid low-density plastics that may degrade in the presence of organic solvents.

Step 3: Secondary Packaging (Lab Pack)
  • Place the primary container into a UN-rated steel or poly drum (e.g., 5-gallon or 55-gallon drum depending on volume).

  • Fill void spaces with an inert absorbent (vermiculite or clay) to prevent breakage and absorb potential leaks.

Step 4: Labeling
  • Primary Label: "Hazardous Waste - Polybrominated Biphenyls (PBBs)."[2]

  • DOT Label: Class 9 Diamond.

  • Specific Warning: "CONTAINS PBBs - DO NOT INCINERATE AT LOW TEMP."

Disposal Logic Flow

The following diagram illustrates the decision-making process for classifying and routing PBB waste.

PBB_Disposal_Workflowcluster_warningCRITICAL SAFETY CHECKStartPBB 155 Waste GeneratedStatePhysical State?Start->StateSolidSolid Waste(Powder, PPE, Debris)State->SolidLiquidLiquid Waste(Solvent Solutions)State->LiquidPack_SolidDouble Bag (6 mil poly)or Wide-Mouth HDPE JarSolid->Pack_SolidPack_LiquidGlass/Steel Container(Solvent Compatible)Liquid->Pack_LiquidLabPackPlace in UN-Rated Drum(UN 3152 / UN 3082)Pack_Solid->LabPackPack_Liquid->LabPackLabelLabel: Class 9'Polybrominated Biphenyls'LabPack->LabelVendorContact TSCA-PermittedWaste VendorLabel->VendorIncinerateHigh-Temp Incineration(>1200°C, >2 sec residence)Vendor->Incinerate

Figure 1: Decision logic for the safe packaging and routing of PBB 155 waste streams.

Incineration Specifications

Standard medical waste incinerators often operate at temperatures insufficient to destroy the biphenyl core of PBBs. Incomplete combustion at temperatures between 400°C and 800°C can catalyze the formation of Polybrominated Dibenzofurans (PBDFs) , which are significantly more toxic than the parent PBB.

Required Disposal Parameters:

  • Temperature: Minimum 1200°C (2192°F) .

  • Residence Time: Minimum 2 seconds in the combustion zone.

  • Turbulence: High turbulence is required to ensure complete oxidation.

  • Scrubbing: The facility must have wet scrubbers to capture hydrogen bromide (HBr) gas generated during combustion.

Action: Verify with your hazardous waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) that the designated facility meets TSCA PCB incineration standards (40 CFR 761.70), as this standard is sufficient for PBBs.[1]

Spill Response Procedure

In the event of a spill of solid PBB 155:

  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signs.

  • PPE Up: Don Tyvek suit, double gloves, and P100 respirator.

  • Contain: If liquid, dike with absorbent pillows. If solid, cover gently to prevent dust dispersion.

  • Cleanup:

    • Do NOT Dry Sweep: This aerosolizes the dust.

    • HEPA Vacuum: Use a vacuum dedicated to hazardous chemical cleanup.

    • Wet Wipe: Use pads dampened with a compatible solvent (e.g., acetone) to pick up residual dust.

  • Disposal: All cleanup materials (pads, filters, gloves) must be disposed of as PBB waste following the protocol above.

References
  • United Nations Economic Commission for Europe (UNECE). (2009). The New POPs under the Stockholm Convention: Hexabromobiphenyl. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[4][5] Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.[1] 40 CFR Part 761.[6][7][8][9] Retrieved from [Link][3]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[10] Toxicological Profile for Polybrominated Biphenyls (PBBs).[10] Retrieved from [Link][3]

  • PubChem. (2025).[10] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][3]

  • International Programme on Chemical Safety (IPCS). (1994).[11] Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization.[10][12] Retrieved from [Link][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,4',6,6'-Hexabromobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',4,4',6,6'-Hexabromobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.